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(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Documentation Hub

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  • Product: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
  • CAS: 1213490-00-6

Core Science & Biosynthesis

Foundational

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine: Synthetic Architectures and Medicinal Utility

Executive Summary Molecule: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine CAS (Generic/Racemic): 944904-32-9 | (R)-Isomer Specific: 1211526-70-1 (approximate, varies by salt form) Role: High-value chiral pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine CAS (Generic/Racemic): 944904-32-9 | (R)-Isomer Specific: 1211526-70-1 (approximate, varies by salt form) Role: High-value chiral pharmacophore.[1][2][3][4]

This technical guide provides a comprehensive analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, a privileged scaffold in modern medicinal chemistry. Unlike flat aromatic systems, the dihydrobenzofuran core offers a distinct 3D vector ("escape from flatland") crucial for improving solubility and receptor selectivity. The inclusion of the C6-fluorine atom serves as a metabolic block and electronic modulator, while the C3-chiral amine provides a critical handle for diversification.

This guide details two validated synthetic routes—Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary Approach (Chemical Asymmetric Induction)—along with rigorous quality control protocols.

Module 1: Structural & Physicochemical Analysis

The utility of this intermediate stems from its specific structural features which influence both pharmacodynamics (PD) and pharmacokinetics (PK).

The "Fluorine Effect" at Position 6

The introduction of fluorine at the C6 position is not arbitrary. In the dihydrobenzofuran scaffold:

  • Metabolic Stability: The C6 position is electronically activated and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the parent drug.
    
  • pKa Modulation: The electronegative fluorine exerts an inductive effect (

    
    ), slightly lowering the pKa of the C3-amine compared to the non-fluorinated analog. This impacts membrane permeability and blood-brain barrier (BBB) penetration.
    
Conformational Restriction

Unlike flexible ethylamine chains (e.g., phenethylamines), the dihydrobenzofuran ring constrains the amine into a specific vector. This reduces the entropic penalty upon binding to a receptor pocket, theoretically increasing potency.

PropertyValue (Predicted)Significance
Molecular Weight 153.15 g/mol Fragment-based drug discovery (FBDD) friendly.
ClogP ~1.2 - 1.5Optimal for CNS penetration.
H-Bond Donors 2 (Amine)Key interaction point (e.g., Aspartate residues in GPCRs).
Topological Polar Surface Area ~35 ŲHigh oral bioavailability potential.

Module 2: Synthetic Architectures

We present two distinct routes. Route A is preferred for scale-up and green chemistry compliance. Route B is preferred for early-phase discovery where enzymatic screening resources are unavailable.

Route A: Biocatalytic Synthesis ( -Transaminase)

Mechanism: Stereoselective transfer of an amino group from a sacrificial donor to the prochiral ketone (6-fluoro-2,3-dihydrobenzofuran-3-one).

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Codexis ATA-117 analogs or Arthrobacter sp. variants).
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][5]

Protocol 1: Enzymatic Cascade
  • Substrate Loading: Dissolve 6-fluoro-2,3-dihydrobenzofuran-3-one (50 mM) in DMSO (5% v/v final).

  • Buffer Prep: Potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Donor Addition: Add Isopropylamine (1 M) as the amine donor. Note: IPA is preferred over Alanine to drive equilibrium via acetone volatility.

  • Initiation: Add (R)-selective Transaminase (5 g/L loading). Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Workup: Acidify to pH 2 (quench), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with EtOAc.

Biocatalysis Substrate Prochiral Ketone (6-Fluoro...) Transition Schiff Base Intermediate Substrate->Transition Nucleophilic Attack Enzyme (R)-omega-Transaminase + PLP Cofactor Enzyme->Transition Catalysis Donor Amine Donor (Isopropylamine) Donor->Transition Product (3R)-Amine (>99% ee) Transition->Product Stereoselective Hydrolysis Byproduct Acetone (Volatile removal) Transition->Byproduct Equilibrium Shift

Figure 1: Biocatalytic workflow utilizing isopropylamine as a sacrificial donor to drive equilibrium forward via acetone evaporation.

Route B: Ellman’s Auxiliary (Chemical Asymmetric Synthesis)

Mechanism: Formation of a chiral sulfinyl imine followed by diastereoselective reduction.

Protocol 2: Step-by-Step Synthesis
  • Condensation:

    • React 6-fluoro-2,3-dihydrobenzofuran-3-one with (R)-tert-butanesulfinamide (1.2 equiv) and Ti(OEt)

      
       (2.0 equiv) in dry THF.
      
    • Reflux for 12 hours. Monitor by TLC.[6]

    • Result: Formation of the chiral N-sulfinyl imine.[4]

  • Diastereoselective Reduction:

    • Cool the imine solution to -78°C.

    • Add L-Selectride or NaBH

      
       (dissolved in THF) dropwise.
      
    • Critical: The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary configuration), establishing the (3R) stereocenter.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

    • Precipitate the product as the hydrochloride salt.

Ellman Ketone Ketone Precursor Imine Chiral N-Sulfinyl Imine Ketone->Imine Condensation Auxiliary (R)-t-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction Reduction (NaBH4) -78°C Imine->Reduction Intermed Sulfinamide Intermediate (Diastereomerically Pure) Reduction->Intermed Stereocontrol Hydrolysis HCl Hydrolysis Intermed->Hydrolysis Final (3R)-Amine HCl Salt Hydrolysis->Final Deprotection

Figure 2: The Ellman Auxiliary route ensures high diastereoselectivity through steric governance during the reduction step.

Module 3: Quality Control & Characterization

Trustworthiness in chiral synthesis relies on proving the Enantiomeric Excess (ee).

Chiral HPLC Method

To validate the (3R) configuration and purity:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 210 nm.

  • Acceptance Criteria: ee > 98.5%.

Absolute Configuration Assignment

While optical rotation (


) provides an indication, definitive assignment requires:
  • X-Ray Crystallography: If the HCl salt forms suitable crystals.

  • VCD (Vibrational Circular Dichroism): Comparison of calculated vs. experimental IR spectra.

  • Mosher's Amide Analysis: Derivatization with (R)- and (S)-MTPA chloride and analysis of

    
    F NMR shifts.
    

Module 4: Medicinal Utility & Safety

Therapeutic Applications

This scaffold is frequently observed in:

  • 5-HT

    
     Agonists:  For obesity and neuropsychiatric disorders. The dihydrobenzofuran mimics the indole core of serotonin.
    
  • Melatonin Receptor Agonists: Analogs of Ramelteon.

  • Kinase Inhibitors: Where the amine forms a critical hinge-binding interaction.

Handling Precautions
  • Stability: The free amine is prone to oxidation and carbamate formation (CO

    
     absorption) upon air exposure. Store as the HCl salt under Argon at -20°C.
    
  • Toxicity: Fluorinated intermediates should be treated as potential irritants and metabolic disruptors until fully characterized.

References

  • Ellman, J. A., et al. (1997).[4][7] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society.[7] Link

  • Savile, C. K., et al. (2010).[5] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis. Link

  • Rowley, M., et al. (2001). "Discovery of 4-((3R)-3-Amino-2,3-dihydrobenzofuran-4-yl)piperidine-1-carboxylic Acid... as a Potent 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry. Link

  • Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature. Link

Sources

Exploratory

CAS 2102408-57-9 (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine properties

This technical guide provides an in-depth analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 2102408-57-9), a high-value chiral building block in modern medicinal chemistry.[1] The Pharmacophore of Precisi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 2102408-57-9), a high-value chiral building block in modern medicinal chemistry.[1]

The Pharmacophore of Precision Oncology and Epigenetic Modulation[1][2]

Part 1: Executive Summary

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 2102408-57-9) is a specialized chiral amine intermediate used primarily in the synthesis of small-molecule inhibitors targeting epigenetic enzymes (e.g., PRMT5 ) and specific G-protein coupled receptors (GPCRs).[1]

Unlike simple aliphatic amines, this compound offers a rigidified pharmacophore .[1] The dihydrobenzofuran core restricts conformational freedom, reducing the entropic penalty of binding to protein active sites.[1] The (3R)-stereochemistry is critical for selectivity, often distinguishing between potent on-target activity and off-target toxicity.[1] Furthermore, the C6-fluorine substitution blocks metabolic oxidation at a reactive site, enhancing the pharmacokinetic (PK) profile of the final drug candidate.[1]

Part 2: Chemical Identity & Physicochemical Profile

This section consolidates the core data required for identification and property prediction.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name (3R)-6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Common Name (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl
CAS Number 2102408-57-9 (HCl salt); Note: 944904-32-9 (racemate)
Molecular Formula C₈H₈FNO[1][2][3] · HCl
Molecular Weight 189.61 g/mol (Salt); 153.15 g/mol (Free Base)
Chirality (3R)
SMILES Cl.N[C@H]1COC2=CC(F)=CC=C12
InChIKey HFKQYAVAOPSXSI-FJXQXJEOSA-N
Physicochemical Properties (Predicted & Experimental)
Property Value Significance
LogP (Free Base) ~1.2Optimal lipophilicity for CNS and cell permeability.[1]
pKa (Conjugate Acid) ~8.5 – 9.0Exists predominantly as a cation at physiological pH.[1]
H-Bond Donors 2 (Amine)Key interaction point (often forms salt bridges in active sites).[1]
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Oxygen is part of the ring.[1]
PSA (Polar Surface Area) ~35 ŲIndicates good oral bioavailability potential.

Part 3: Structural Utility in Drug Discovery

This compound is not merely a reagent; it is a privileged scaffold .[1] Its utility is driven by three structural factors:

  • Conformational Lock: The fused ring system forces the amine into a specific vector relative to the aromatic ring.[1] This is superior to open-chain analogs (like phenethylamines) where free rotation can reduce binding affinity.[1]

  • Metabolic Blocking: The Fluorine atom at position 6 is strategically placed to block CYP450-mediated hydroxylation (para-position to the oxygen), extending the half-life (

    
    ) of the parent drug.[1]
    
  • Chiral Recognition: The (3R) amine often dictates the binding mode.[1] In PRMT5 inhibitors, for example, the chiral amine typically occupies a specific hydrophobic pocket, orienting the rest of the molecule to interact with the S-adenosylmethionine (SAM) binding site or substrate pocket.[1]

Application Case Study: PRMT5 Inhibitors

Recent patent literature (e.g., WO2024220917A1) highlights the use of 6-fluoro-2,3-dihydrobenzofuran-3-amine scaffolds in developing Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[1] These are critical targets for treating cancers with MTAP deletions (synthetic lethality).[1]

PRMT5_Pathway cluster_0 Drug Discovery Workflow Scaffold (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Linker Linker Attachment (Urea/Amide) Scaffold->Linker Nucleophilic Attack Warhead PRMT5 Inhibitor Core (e.g., Phthalazinone) Linker->Warhead Convergent Synthesis Target PRMT5 Enzyme (Active Site) Warhead->Target High Affinity Binding Outcome Inhibition of Tumor Growth (MTAP-null) Target->Outcome Epigenetic Silencing

Figure 1: Role of the (3R)-amine scaffold in the assembly of PRMT5 inhibitors.[1] The chiral amine often serves as the "anchor" that positions the inhibitor within the enzyme's binding cleft.[1]

Part 4: Synthetic Methodologies

Synthesizing the enantiopure (3R) isomer requires overcoming the tendency of the dihydrobenzofuran core to racemize or form during non-selective cyclization.[1]

Route A: Classical Resolution (Scalable)

This is the most common industrial route.[1] It involves synthesizing the racemate and separating it using a chiral acid.[1]

  • Cyclization: 3-Fluorophenol is alkylated with 2-chloroacetonitrile or a similar electrophile, followed by Lewis-acid catalyzed cyclization to form the benzofuran-3-one.[1]

  • Reductive Amination: The ketone is converted to an oxime or imine and reduced (e.g.,

    
     or 
    
    
    
    ) to yield racemic amine.[1]
  • Chiral Resolution: The racemate is crystallized with (S)-Mandelic acid or (L)-Tartaric acid .[1] The (3R) amine salt crystallizes out selectively.[1]

Route B: Asymmetric Catalysis (Advanced)

For high-value applications requiring >99% ee without yield loss from resolution.[1]

  • Catalyst: Rhodium (Rh) or Iridium (Ir) complex with a chiral phosphine ligand (e.g., (R)-BINAP).[1]

  • Precursor: 6-Fluoro-benzofuran-3-one oxime.[1]

  • Mechanism: Asymmetric hydrogenation of the C=N bond.[1]

Synthesis_Route Start 3-Fluorophenol Inter1 6-Fluoro-benzofuran-3-one Start->Inter1 Alkylation & Cyclization Inter2 Oxime / Imine Intermediate Inter1->Inter2 Condensation Decision Chiral Strategy? Inter2->Decision RouteA Route A: Non-Selective Reduction (NaBH4) Decision->RouteA RouteB Route B: Asymmetric Hydrogenation (Rh/Ir + Chiral Ligand) Decision->RouteB Racemate Racemic Amine (±) RouteA->Racemate Resolution Chiral Resolution ((S)-Mandelic Acid) Racemate->Resolution Final (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Resolution->Final Salt Break RouteB->Final Direct Synthesis (>98% ee)

Figure 2: Comparison of Synthetic Strategies. Route B is preferred for green chemistry (atom economy), while Route A is robust for initial scale-up.[1]

Part 5: Handling, Stability, and Analytics

Handling & Storage
  • State: The HCl salt is a white to off-white solid.[1] It is hygroscopic.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccation is recommended.[1]

  • Stability: The free base is prone to oxidation (air-sensitive) and carbamate formation if exposed to

    
    .[1] Always handle the free base in a fume hood and convert to salt for long-term storage.[1]
    
Analytical Validation (Self-Validating Protocol)

To ensure the identity and purity of CAS 2102408-57-9, the following triad of tests is required:

  • H-NMR (400 MHz, DMSO-d6):

    • Look for the chiral proton at C3: typically a multiplet around

      
       4.5–4.8 ppm.[1]
      
    • Verify the C2 protons: Diastereotopic splitting (two distinct signals due to the adjacent chiral center).[1]

    • Verify F-substitution: Aromatic region integration should show 3 protons, not 4.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (for free base).[1]

    • Criterion: The (3R) isomer must be the major peak (>98% area).[1]

  • LC-MS:

    • Confirm Mass:

      
       (Free base mass).[1]
      
    • Check for hydrolysis byproducts (opening of the furan ring).[1]

References

  • World Intellectual Property Organization (WIPO). (2024).[1] PRMT5 Inhibitors and Uses Thereof. Patent WO2024220917A1.[1] Link[1]

  • Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. (Discusses Rh-catalyzed asymmetric routes relevant to this scaffold). Link

  • PubChem. (2025).[1] Compound Summary: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.[1][2][4] Link[1]

  • Chemspace. (2025).[1] Chemical Datasheet for CAS 2102408-57-9. Link[1][2]

Sources

Foundational

Molecular weight and formula of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Technical Monograph: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Executive Summary (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral heterocyclic building block used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Executive Summary

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents and kinase inhibitors. Distinguished by its rigid dihydrobenzofuran core and specific (3R)-stereochemistry, this amine serves as a critical pharmacophore for scaffolding ligands targeting serotonergic (5-HT) receptors and glucokinase enzymes. This guide provides a comprehensive technical analysis of its physicochemical properties, authoritative synthetic pathways via Ellman’s auxiliary, and quality control protocols for drug discovery applications.

Physicochemical Identity & Properties

The precise characterization of the (3R)-enantiomer is vital, as the biological activity of dihydrobenzofuran derivatives is often stereodependent.

Table 1: Substance Identification & Constants

PropertyData
IUPAC Name (3R)-6-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Common Name (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
CAS Number (HCl Salt) 2102408-57-9
CAS Number (Racemate) 944904-32-9
Molecular Formula C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt)
Molecular Weight 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt)
Chirality (3R)-configuration
SMILES (Isomeric) N[C@H]1COc2cc(F)ccc21
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in DMSO, MeOH, Water (>10 mg/mL for HCl salt)

Structural & Stereochemical Analysis

The Fluorine Effect: The C6-fluorine substitution is a strategic bioisostere. It blocks metabolic oxidation at the para-position relative to the oxygen, extending the half-life (


) of the parent drug. Additionally, the electronegativity of fluorine modulates the pKa of the neighboring amine, potentially influencing blood-brain barrier (BBB) permeability.

The (3R)-Amine Pharmacophore: The rigid bicyclic system restricts the conformational freedom of the amine, reducing the entropy penalty upon binding to protein targets. The (3R)-configuration is often the "eutomer" (active isomer) for targets requiring a specific vector of the amino group relative to the aromatic plane, such as in melatonin receptor agonists (e.g., Ramelteon analogs).

Synthetic Methodology: Asymmetric Synthesis

To ensure high enantiomeric excess (% ee) and avoid wasteful chiral resolution of racemates, the Ellman’s Sulfinamide protocol is the industry standard for synthesizing this molecule. This route is self-validating as diastereomeric purity can be monitored prior to the final step.

Protocol: Diastereoselective Synthesis via Ellman Auxiliary

Step 1: Condensation (Imine Formation) [1]

  • Reagents: 6-Fluoro-2,3-dihydrobenzofuran-3-one, (R)-tert-butanesulfinamide, Ti(OEt)₄.

  • Procedure: The ketone is treated with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 60°C. Titanium ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl imine.

  • Checkpoint: Monitor disappearance of ketone by TLC/LC-MS.

Step 2: Diastereoselective Reduction

  • Reagents: NaBH₄ (98% diastereoselectivity) or L-Selectride.

  • Mechanism: The bulky tert-butyl group directs the hydride attack to the less hindered face of the imine (Cram’s chelation control or open transition state depending on conditions), establishing the (3R) stereocenter.

  • Validation: Isolate the sulfinamide intermediate. Verify diastereomeric ratio (dr) via ¹H NMR.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure: The sulfinyl group is cleaved under acidic conditions to yield the chiral amine hydrochloride salt.[2]

  • Purification: Recrystallization from EtOH/Et₂O increases optical purity to >99% ee.

SynthesisPath Start 6-Fluoro-2,3-dihydro benzofuran-3-one Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Condensation Aux (R)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine Red Reduction (NaBH4 / L-Selectride) Imine->Red Sulfinamide Diastereomerically Pure Sulfinamide Red->Sulfinamide Stereoselective Hydride Attack Deprot HCl / MeOH Cleavage Sulfinamide->Deprot Final (3R)-6-Fluoro-2,3-dihydro benzo[b]furan-3-ylamine HCl Deprot->Final Yield >85% >99% ee

Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary for high enantiopurity.

Analytical Profiling & Quality Control

Researchers must validate the identity and purity of the synthesized material using the following metrics.

1. Chiral HPLC Method (Enantiomeric Excess)

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: The (3R)-isomer should elute as a single peak; (3S)-isomer content must be <1.0%.

2. Nuclear Magnetic Resonance (¹H NMR)

  • Solvent: DMSO-d₆.

  • Key Signals:

    • 
       8.5-9.0 ppm (br s, 3H, NH₃⁺).
      
    • 
       4.5-4.8 ppm (m, 1H, C3-H, chiral center).
      
    • 
       4.2-4.4 ppm (dd, 2H, C2-H₂, methylene protons).
      
    • 
       6.8-7.5 ppm (m, 3H, Aromatic protons, coupling patterns confirm 6-F substitution).
      

Pharmaceutical Applications

This intermediate is a privileged scaffold in modern drug design.[3]

A. Glucokinase Activators (GKAs) Derivatives of 3-amino-dihydrobenzofuran are investigated for Type 2 Diabetes treatment. The amine forms hydrogen bonds within the allosteric site of Glucokinase, while the fluorine atom occupies a hydrophobic pocket, enhancing potency.

B. Serotonergic Modulators The dihydrobenzofuran core mimics the indole ring of serotonin. The (3R)-amine moiety is critical for binding to 5-HT2C and 5-HT2A receptors, often used in antipsychotic and anti-obesity drug discovery programs.

Applications Core (3R)-6-Fluoro-2,3-dihydro benzo[b]furan-3-ylamine GK Glucokinase Activators (Type 2 Diabetes) Core->GK Allosteric Binding CNS 5-HT Receptor Ligands (Antipsychotics) Core->CNS Indole Bioisostere Kinase Kinase Inhibitors (Oncology) Core->Kinase Hinge Binder

Figure 2: Therapeutic application map for the (3R)-6-fluoro-dihydrobenzofuran scaffold.

Handling & Stability

  • Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; keep desiccated.

  • Stability: The free base is prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure. Always convert to the HCl salt for long-term storage.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

  • Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry. Link (Foundational methodology for chiral amine synthesis).

  • Chemspace. "(3R)-6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Data."[1] Link (Source for CAS and physical form).[4]

  • National Institutes of Health (NIH). "Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation." PubMed Central. Link (Context on dihydrobenzofuran core synthesis).

  • Google Patents. "US20080280875A1 - Fused phenyl amido heterocyclic compounds." Link (Demonstrates application in Glucokinase activators).

  • ChemSrc. "6-Fluoro-2,3-dihydrobenzofuran-3-amine Properties and Spectra." Link (Physicochemical data for the racemate).

Sources

Exploratory

Technical Guide: Comparative Analysis of (3R) and (3S) 6-Fluoro-2,3-dihydrobenzofuran-3-amine

[1] Executive Summary 6-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 944904-32-9) represents a high-value "privileged scaffold" in medicinal chemistry, serving as a bioisostere for aminochromans and aminotetralins.[1] It is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 944904-32-9) represents a high-value "privileged scaffold" in medicinal chemistry, serving as a bioisostere for aminochromans and aminotetralins.[1] It is frequently utilized in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and melatonergic receptors.[1]

The distinction between the (3R) and (3S) enantiomers is not merely academic; it is the primary determinant of biological activity.[1] In monoamine receptor targets, the chiral orientation of the C3-amine dictates the formation of a critical salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3).[1] This guide provides a technical breakdown of the structural, synthetic, and pharmacological differences between these enantiomers.

Structural & Electronic Analysis

Chemical Identity[1][2][3][4]
  • IUPAC Name: 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine[1][2][3][4]

  • Molecular Formula: C₈H₈FNO[1]

  • Molecular Weight: 153.15 g/mol [1][2]

  • Chiral Center: C3 (The carbon atom bonded to the amine group).[1]

The Fluorine Effect (C6 Position)

The placement of a fluorine atom at the C6 position is a strategic medicinal chemistry modification:

  • Metabolic Blocking: It blocks the position para to the ether oxygen, a primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation), thereby extending the half-life (

    
    ) of the parent drug.[1]
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring.[1] This reduces the pKa of the C3-amine via inductive effects, potentially modulating blood-brain barrier (BBB) permeability.[1]

3D Conformational Analysis

Unlike the planar benzofuran, the 2,3-dihydrobenzofuran ring system is non-planar.[1] It adopts a "puckered" envelope conformation to relieve torsional strain.[1]

  • (3R)-Enantiomer: The amine group projects in a specific vector (typically pseudo-equatorial or pseudo-axial depending on ring flip energy) that facilitates binding to "Right-Handed" receptor pockets.[1]

  • (3S)-Enantiomer: The mirror image projection.[1] In constrained binding pockets (e.g., 5-HT2C), the (3S) form may suffer from steric clash with hydrophobic residues (e.g., Phenylalanine or Tryptophan) lining the active site.[1]

Synthesis & Chiral Resolution

The production of enantiopure (3R) or (3S) material is critical.[1] Below are the two industry-standard workflows: Classical Resolution (for bulk scale) and Asymmetric Synthesis (for high-value discovery).[1]

Workflow Visualization[1]

SynthesisWorkflow Start Precursor: 6-Fluoro-benzofuran-3-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Yields Racemic Amine Start->Step1 AsymSynth Alternative: Asymmetric Synthesis (Ellman's Auxiliary) Start->AsymSynth Direct Route Racemate Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine Step1->Racemate Resolution Chiral Resolution (L-Tartaric Acid or Chiral HPLC) Racemate->Resolution R_Salt (3R)-Amine Tartrate Salt (Crystallizes) Resolution->R_Salt Selective Crystallization S_Liquor (3S)-Amine (Remains in Mother Liquor) Resolution->S_Liquor EllmanStep Condensation with (R)-tert-butanesulfinamide AsymSynth->EllmanStep PureR Pure (3R)-Enantiomer EllmanStep->PureR Diastereoselective Reduction

Figure 1: Comparative workflow for obtaining (3R) and (3S) enantiomers via Resolution vs. Asymmetric Synthesis.

Detailed Protocols
Protocol A: Classical Resolution (Racemic Separation)[1]
  • Principle: Diastereomeric salt formation.[1]

  • Reagent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

  • Procedure:

    • Dissolve racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) in Ethanol/Water.[1]

    • Add L-tartaric acid (0.5 - 1.0 eq) heated to reflux.

    • Slow cool to 4°C. The diastereomeric salt of one enantiomer (typically the R-form with L-acid, though empirical verification is required) will precipitate.

    • Validation: Filter crystals and treat a small sample with NaOH to liberate the free base. Check Optical Rotation (

      
      ).
      
Protocol B: Asymmetric Synthesis (Ellman’s Sulfinamide)[1]
  • Target: High Enantiomeric Excess (ee > 98%).

  • Mechanism: Stereoselective reduction of a chiral imine.[1]

  • Steps:

    • Condense 6-fluoro-benzofuran-3-one with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid catalyst.[1]

    • Reduce the resulting N-sulfinyl imine using NaBH₄ (gives one diastereomer) or L-Selectride (gives the opposite).[1]

    • Hydrolyze the sulfinyl group with HCl/MeOH to yield the chiral amine hydrochloride.[1]

Analytical Differentiation

Distinguishing (3R) from (3S) requires specific analytical techniques. Standard NMR is insufficient as enantiomers have identical scalar couplings in achiral solvents.[1]

Technique(3R)-Enantiomer Characteristic(3S)-Enantiomer CharacteristicNotes
Optical Rotation Typically (-) or (+) specific rotationOpposite sign to (R)Solvent dependent (MeOH vs CHCl3).[1]
Chiral HPLC Peak 1 (e.g.,

= 8.5 min)
Peak 2 (e.g.,

= 12.1 min)
Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.[1]
Mosher's Analysis

(S-R) pattern in ¹H NMR
Distinct

pattern
Derivatization with (R)-MTPA-Cl required.[1]
X-Ray Crystallography Space Group: Chiral (e.g., P212121)Space Group: ChiralRequires heavy atom salt (e.g., HBr or HCl) for absolute configuration.[1]

Pharmacological Implications[1][3][6][7]

The biological difference is driven by the "Three-Point Attachment" model in receptor binding.[1]

GPCR Binding (Serotonin 5-HT2C Model)

In Class A GPCRs (like 5-HT2C), the primary pharmacophore interaction involves:

  • Aromatic Core:

    
    -
    
    
    
    stacking with residues in TM6 (e.g., Phe/Trp).[1]
  • Protonated Amine: Ionic bond (salt bridge) with Asp3.32 (Aspartate in TM3).[1]

  • Steric Fit: The chiral center directs the C2-methylene group.

  • The (3R) Advantage (Hypothetical/General Case): For many 3-amino-dihydrobenzofurans, the (R)-configuration aligns the amine towards Asp3.32 while directing the methylene bridge into a hydrophobic pocket.[1]

  • The (3S) Disadvantage: The (S)-configuration often forces the methylene group towards sterically bulky residues (e.g., Valine or Isoleucine), significantly reducing binding affinity (

    
    ) by 10-100 fold.[1]
    
Chiral Recognition Diagram[1]

ReceptorBinding cluster_pocket GPCR Binding Pocket (TM3/TM6) cluster_ligandR (3R)-Ligand (Active) cluster_ligandS (3S)-Ligand (Inactive) Asp Aspartate 3.32 (Anionic Site) Phe Phenylalanine (Pi-Stacking) Steric Steric Wall (Hydrophobic) AmineR NH3+ (R) AmineR->Asp Strong Ionic Bond CoreR Benzofuran Core CoreR->Phe Pi-Stacking CoreR->Steric No Clash AmineS NH3+ (S) AmineS->Asp Weak/No Bond (Misaligned) CoreS Benzofuran Core CoreS->Steric STERIC CLASH

Figure 2: Conceptual model of chiral recognition. The (3R) enantiomer typically aligns the amine for optimal salt-bridge formation without steric hindrance.[1]

References

  • American Elements. (n.d.).[1] 6-Fluoro-2,3-dihydrobenzofuran-3-amine Properties and Specifications. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine.[1][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Chemspace. (2023).[1] (3R)-6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Product Page. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans: Recent Literature. Retrieved October 26, 2023, from [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Privileged Scaffold in Drug Discovery

Foreword: Unveiling the Potential of a Key Pharmacophore In the landscape of modern medicinal chemistry, the identification and utilization of "privileged structures"—molecular scaffolds capable of binding to multiple bi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Key Pharmacophore

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2,3-dihydrobenzofuran moiety has emerged as a versatile and highly valuable pharmacophore. This guide provides a comprehensive technical overview of a key derivative, 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis strategies, and its significant roles as a modulator of G-protein coupled receptor 119 (GPR119) and γ-secretase, as well as its potential in anti-inflammatory applications.

Core Compound Identification and Properties

IUPAC Name: 6-fluoro-2,3-dihydro-1-benzofuran-3-amine[1]

This nomenclature precisely defines the chemical architecture: a benzofuran ring system that is saturated at the 2 and 3 positions, bearing a fluorine atom at the 6th position of the benzene ring and an amine group at the 3rd position of the furan ring.

Identifier Value
CAS Number 944904-32-9[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
SMILES NC1COc2cc(F)ccc21[1]
InChIKey VPNZYZSGRZXDBR-UHFFFAOYSA-N[1]

The strategic placement of the fluorine atom can significantly enhance metabolic stability and binding affinity, a common strategy in modern drug design. The amine group at the 3-position provides a crucial handle for further chemical modifications and interactions with biological targets. The compound also exists in chiral forms, with the (R)-enantiomer being a subject of interest in specific applications.

Synthesis Strategies: Assembling the Dihydrobenzofuran Core

Representative Synthetic Protocol: A Tandem SNAr-Cyclocondensation Approach

This protocol is a representative example based on the synthesis of similar fluorinated 3-aminobenzofurans and should be adapted and optimized for the specific target molecule.[2]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis would likely commence with a poly-fluorinated benzene derivative, which undergoes a regioselective nucleophilic aromatic substitution.

  • Starting Material: A suitable precursor, such as 1,2,4-trifluorobenzene.

  • Reaction: Treatment with a nucleophile, for instance, the anion of a protected α-amino ketone or ester, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The fluorine atom para to the activating group is typically the most susceptible to substitution.

Step 2: Intramolecular Cyclization

The intermediate from the SNAr reaction is then subjected to conditions that facilitate an intramolecular cyclization to form the dihydrobenzofuran ring.

  • Reaction: The phenoxide, generated in situ or by the addition of a base, attacks the electrophilic carbon of the carbonyl or a related functional group, leading to the formation of the five-membered furan ring.

Step 3: Deprotection and Final Product Formation

The final step involves the removal of any protecting groups from the amine functionality.

  • Reaction: Standard deprotection conditions, such as acid-catalyzed hydrolysis for a Boc-protecting group or hydrogenolysis for a Cbz-protecting group, would yield the desired 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Experimental Workflow Diagram

G cluster_0 Synthesis Pathway A 1,2,4-Trifluorobenzene C SNAr Reaction (Base, DMF) A->C B Protected α-amino ketone/ester B->C D Intermediate C->D E Intramolecular Cyclization D->E F Protected 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine E->F G Deprotection F->G H 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine G->H

Caption: A representative synthetic workflow for 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

Applications in Drug Discovery: A Scaffold of High Impact

The 2,3-dihydrobenzofuran-3-amine scaffold is a cornerstone in the development of novel therapeutics for a range of diseases.

GPR119 Agonism for Type 2 Diabetes and Obesity

GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5][6] This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity.

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine serves as a key building block for the synthesis of potent GPR119 agonists. The amine functionality allows for the introduction of various side chains that can be optimized for high affinity and efficacy at the GPR119 receptor.

GPR119 Signaling Pathway

G cluster_0 GPR119 Signaling A GPR119 Agonist (e.g., Dihydrobenzofuran derivative) B GPR119 Receptor A->B Binds to C Gαs Activation B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F PKA Activation E->F G Insulin Secretion (Pancreatic β-cells) F->G H GLP-1 Secretion (Intestinal L-cells) F->H

Caption: Simplified GPR119 signaling pathway upon agonist binding.

γ-Secretase Modulation for Alzheimer's Disease

γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). Aberrant cleavage of APP leads to the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a hallmark of Alzheimer's disease.[7][8][9][10][11]

γ-Secretase modulators (GSMs) are a class of compounds that do not inhibit the enzyme outright but rather shift its cleavage preference, leading to the production of shorter, less amyloidogenic Aβ species.[7][8][9][11] The dihydrobenzofuran scaffold has been identified as a promising core for the development of potent and selective GSMs. The structural features of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine make it an ideal starting point for the synthesis of novel GSMs with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of γ-Secretase Modulation

G cluster_0 γ-Secretase Modulation A APP B γ-Secretase A->B Cleavage by C Aβ42 (Amyloidogenic) B->C Aberrant Cleavage D Aβ38/Aβ40 (Less Amyloidogenic) B->D Modulated Cleavage E Dihydrobenzofuran-based GSM E->B Allosteric Binding

Caption: γ-Secretase modulation by a dihydrobenzofuran-based GSM.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. The benzofuran and dihydrobenzofuran cores have demonstrated significant anti-inflammatory properties.[12] Fluorinated derivatives, in particular, have shown promise in this area. While specific data for 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine is limited, related fluorinated dihydrobenzofurans have been shown to suppress inflammatory mediators.

Safety and Handling

As with any research chemical, 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine represents a molecule of significant interest to the drug discovery community. Its versatile dihydrobenzofuran core, coupled with the strategic placement of fluorine and an amine functional group, makes it a valuable building block for the synthesis of novel therapeutics. Its demonstrated and potential applications as a GPR119 agonist, a γ-secretase modulator, and an anti-inflammatory agent highlight its "privileged" nature.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related compounds. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates for a variety of debilitating diseases.

References

  • Zhang, Y., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Future Medicinal Chemistry, 5(1), 67-79. Available at: [Link]

  • Mekala, S., et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-secretase in Alzheimer's disease. Journal of Neurochemistry, 153(5), 559-575. Available at: [Link]

  • Li, Y., et al. (2022). The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. Acta Pharmaceutica Sinica B, 12(11), 4059-4078. Available at: [Link]

  • Cen, J., et al. (2023). Modulation of amyloid precursor protein cleavage by γ-secretase activating protein through phase separation. Proceedings of the National Academy of Sciences, 120(13), e2219495120. Available at: [Link]

  • Kim, J., & Sisodia, S. S. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Molecules and Cells, 44(1), 1-13. Available at: [Link]

  • Flock, G. B., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056-1065. Available at: [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. Available at: [Link]

  • Wang, Y., & Liu, J. (2018). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs, 27(1), 1-4. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR119. Available at: [Link]

  • National Center for Biotechnology Information. Gene Result Gpr119 G-protein coupled receptor 119. Available at: [Link]

  • Sandford, G., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5, 41727-41737. Available at: [Link]

  • CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester. Google Patents.
  • Chemsrc. 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Available at: [Link]

  • European Patent Office. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - EP 0900180 B1. Available at: [Link]

  • Al-Juboori, A. A. A., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 85-91. Available at: [Link]

  • WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
  • Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. Patsnap Eureka. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2013). Der Pharma Chemica, 5(2), 160-165. Available at: [Link]

  • Portella, G., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available at: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9, 27386-27409. Available at: [Link]

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Exploratory

Medicinal Chemistry Applications of Chiral Benzofuran Amines

Executive Summary The benzofuran scaffold serves as a critical bioisostere for the indole ring system, a ubiquitous motif in endogenous neurotransmitters (serotonin, melatonin) and synthetic therapeutics. While the benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold serves as a critical bioisostere for the indole ring system, a ubiquitous motif in endogenous neurotransmitters (serotonin, melatonin) and synthetic therapeutics. While the benzofuran core improves lipophilicity and metabolic stability against certain oxidative pathways compared to indole, the introduction of chiral amine side chains (e.g.,


-methyl or 

-methyl amines) dramatically enhances receptor selectivity and potency.

This guide details the medicinal chemistry of chiral benzofuran amines, focusing on their application in CNS disorders (melatonin agonists, monoamine transporter ligands) and oncology. It provides a validated synthetic protocol using Ellman’s auxiliary for enantioselective access and addresses the critical metabolic liability of furan ring bioactivation.

Structural Logic & Bioisosterism

Benzofuran vs. Indole

In medicinal chemistry, replacing an indole nitrogen (NH) with oxygen (O) to form benzofuran is a classic bioisosteric exchange.[1][2]

  • H-Bonding: The benzofuran oxygen acts solely as a weak hydrogen bond acceptor (HBA), whereas the indole NH is a strong hydrogen bond donor (HBD). This substitution is strategic when the HBD interaction is unnecessary for binding or contributes to poor membrane permeability.

  • Lipophilicity: Benzofurans are generally more lipophilic (

    
     increases by ~0.5–1.0), enhancing Blood-Brain Barrier (BBB) penetration, crucial for CNS targets.
    
  • Electronic Distribution: The oxygen atom is more electronegative, altering the

    
    -electron density of the fused benzene ring, which affects metabolic susceptibility at the C4-C7 positions.
    
The Role of Chirality

Chirality in the amine side chain (e.g., 1-(benzofuran-2-yl)ethanamine) restricts conformational freedom, locking the amine into a preferred rotamer for receptor binding.

  • Eutomer vs. Distomer: For serotonin (5-HT) and melatonin receptors, the (

    
    )-enantiomer of 
    
    
    
    -methyl derivatives often mimics the bioactive conformation of the endogenous ligand, whereas the (
    
    
    )-enantiomer may be inactive or act as an antagonist.

Therapeutic Applications & SAR

Case Study A: Melatonin Receptor Agonists (MT1/MT2)

Melatonin (an indole) regulates circadian rhythms. Benzofuran analogs, such as Agomelatine (naphthalene bioisostere) and experimental benzofurans, target MT1/MT2 receptors.

  • Modification: Introduction of a

    
    -methyl group on the ethylamide side chain creates a chiral center.
    
  • Effect: The (

    
    )-enantiomer of 
    
    
    
    -methyl benzofuran analogs often exhibits super-agonist activity by stabilizing the ligand-receptor complex in the active state, preventing the rapid desensitization seen with non-chiral analogs.
Case Study B: Monoamine Transporter Ligands (The "APB" Series)

The compounds 5-(2-aminopropyl)benzofuran (5-APB ) and 6-(2-aminopropyl)benzofuran (6-APB ) are potent triple monoamine reuptake inhibitors/releasers (Serotonin, Dopamine, Norepinephrine).

  • Chirality: The

    
    -methyl group on the ethylamine chain creates a chiral center.
    
  • SAR Insight: The (

    
    )-isomer is typically more potent at the serotonin transporter (SERT), while the (
    
    
    
    )-isomer retains activity at the dopamine transporter (DAT). This stereochemical tuning allows for the separation of entactogenic effects (SERT-driven) from stimulant/addictive potential (DAT-driven).
Visualization: SAR & Selectivity Logic

SAR_Logic Core Benzofuran Core (Lipophilic, Planar) SideChain Chiral Amine Side Chain (e.g., 2-aminopropyl) Core->SideChain C2/C3 Attachment Target1 5-HT2A / SERT (Psychoactive/Antidepressant) Core->Target1 Bioisostere of Indole SideChain->Target1 (S)-Isomer High Affinity Target2 MT1 / MT2 (Sleep/Circadian) SideChain->Target2 Beta-Methyl (R)-Isomer Liability 5-HT2B Receptor (Valvulopathy Risk) SideChain->Liability Non-selective Isomers

Figure 1: Structure-Activity Relationship (SAR) logic for chiral benzofuran amines, highlighting how stereochemistry directs therapeutic vs. toxicological outcomes.

Validated Synthetic Protocol

Objective: Enantioselective synthesis of (


)-1-(benzofuran-2-yl)ethanamine.
Method:  Ellman’s Sulfinamide Auxiliary.[3][4]
Rationale:  This method is superior to asymmetric hydrogenation for lab-scale discovery because it yields separable diastereomers, ensuring >99% enantiomeric excess (ee) without requiring high-pressure hydrogenation equipment.
Protocol Steps
  • Condensation:

    • Reagents: 2-Acetylbenzofuran (1.0 eq), (

      
      )-tert-butanesulfinamide (1.1 eq), Ti(OEt)
      
      
      
      (2.0 eq).
    • Conditions: THF, Reflux, 12 h.

    • Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

      
      .
      
    • Conditions: THF, -78°C.

    • Control: The bulky tert-butyl group on the auxiliary directs the hydride attack to the Si-face (or Re-face depending on conditions), establishing the chiral center.

  • Hydrolysis:

    • Reagents: HCl (4M in Dioxane).

    • Conditions: MeOH, RT, 1 h.

    • Product: (

      
      )-1-(benzofuran-2-yl)ethanamine hydrochloride salt.
      
Synthesis Workflow Diagram

Ellman_Synthesis Step1 Step 1: Condensation 2-Acetylbenzofuran + (R)-t-Bu-Sulfinamide Reagent: Ti(OEt)4 Intermediate1 Chiral N-Sulfinyl Imine Step1->Intermediate1 Step2 Step 2: Asymmetric Reduction Reagent: L-Selectride (-78°C) Intermediate1->Step2 Intermediate2 Sulfinamide Diastereomer (High dr) Step2->Intermediate2 Step3 Step 3: Hydrolysis Reagent: HCl/MeOH Intermediate2->Step3 Product Final Product: (S)-1-(Benzofuran-2-yl)ethanamine HCl (>99% ee) Step3->Product

Figure 2: Step-by-step workflow for the asymmetric synthesis of chiral benzofuran amines using Ellman's auxiliary.

Metabolic Liabilities & De-Risking

A critical failure mode for benzofuran drugs is idiosyncratic hepatotoxicity (e.g., Benzbromarone).

Mechanism of Bioactivation

The furan ring is electron-rich and susceptible to oxidation by CYP450 enzymes (specifically CYP2C9).

  • Epoxidation: CYP450 oxidizes the C2-C3 double bond to form an epoxide.

  • Ring Opening: The epoxide rearranges to form a reactive unsaturated dicarbonyl (cis-2-butene-1,4-dial equivalent) or a quinone methide.

  • Adduct Formation: These electrophiles react with nucleophilic residues (cysteine) on proteins or Glutathione (GSH), leading to immune-mediated toxicity or depletion of cellular antioxidants.

De-Risking Strategies
  • Block the Metabolic "Soft Spot": Substitution at the C3 position (e.g., with the chiral amine chain or a methyl group) sterically hinders epoxidation.

  • Electron Withdrawal: Adding electron-withdrawing groups (F, Cl, CN) to the benzene ring reduces the electron density of the furan ring, making it less prone to oxidation.

  • GSH Trapping Assay: Early screening using human liver microsomes (HLM) + GSH is mandatory. Detection of GSH adducts via LC-MS/MS indicates a high risk of bioactivation.

Bioactivation Pathway Diagram

Bioactivation Drug Benzofuran Drug CYP CYP450 (2C9) Oxidation Drug->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Reactive Reactive Enal / Quinone Methide Epoxide->Reactive Adduct GSH-Adduct (Detoxified) Reactive->Adduct + GSH Toxicity Hepatotoxicity / Immune Response Reactive->Toxicity + Protein GSH Glutathione (GSH) GSH->Adduct Protein Cellular Protein Protein->Toxicity

Figure 3: Metabolic bioactivation pathway of the benzofuran scaffold, illustrating the mechanism of hepatotoxicity and the protective role of Glutathione.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry.

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 5-methoxy-6-methyl-2,3-dihydrobenzofuran- and 5-methoxy-6-methylbenzofuran-2-amines." Journal of Medicinal Chemistry.

  • Ibis, K., et al. (2012). "Pharmacological profile of novel psychoactive benzofurans (5-APB and 6-APB)." British Journal of Pharmacology.

  • McDonald, M. G., et al. (2007). "Sequential Metabolism and Bioactivation of the Hepatotoxin Benzbromarone: Formation of Glutathione Adducts From a Catechol Intermediate." Chemical Research in Toxicology.

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

This Application Note is designed for research scientists and process chemists. It details the synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine , a high-value chiral building block often utilized in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine , a high-value chiral building block often utilized in the development of serotonergic modulators (e.g., 5-HT2C agonists) and structurally related to the core of melatonin receptor agonists like Ramelteon.[1]

[1]

Abstract & Strategic Overview

The synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine presents two primary challenges: the efficient construction of the fluorinated dihydrobenzofuran core and the installation of the C3-amine with high enantiomeric excess (ee).[1] While classical resolution of the racemic amine is possible, it is atom-inefficient (max 50% yield).

This guide details a Modern Asymmetric Approach utilizing Ellman’s Sulfinamide Auxiliary technology. This method is preferred for medicinal chemistry and early-phase development due to its high predictability, scalability, and the avoidance of toxic heavy metal catalysts often required for asymmetric hydrogenation.[2]

Synthetic Strategy Flowchart

The following diagram outlines the critical path from commodity starting materials to the chiral target.

SynthesisPath Start 3-Fluorophenol (Commodity Precursor) Step1 Step 1: O-Alkylation (Chloroacetonitrile) Start->Step1 K2CO3, MEK Intermediate1 2-(3-Fluorophenoxy)acetonitrile Step1->Intermediate1 Step2 Step 2: Hoesch Cyclization (ZnCl2 / HCl) Intermediate1->Step2 Ketone 6-Fluoro-2,3-dihydrobenzofuran-3-one (Key Core Intermediate) Step2->Ketone Hydrolysis Step3 Step 3: Chiral Imine Formation ((R)-tert-Butanesulfinamide) Ketone->Step3 Ti(OEt)4 Imine Chiral N-Sulfinyl Imine Step3->Imine Step4 Step 4: Diastereoselective Reduction (NaBH4) Imine->Step4 >95:5 dr Sulfinamide (Rs, 3R)-Sulfinamide Intermediate Step4->Sulfinamide Step5 Step 5: Acidic Deprotection (HCl / MeOH) Sulfinamide->Step5 Target (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (Target Molecule) Step5->Target

Figure 1: Critical Path for the asymmetric synthesis of the target amine via the Ellman auxiliary route.

Detailed Experimental Protocols

Phase 1: Construction of the Core (The Ketone)

The synthesis begins with the construction of 6-fluoro-2,3-dihydrobenzofuran-3-one .[1] The Hoesch reaction (intramolecular attack of a nitrile on a phenol) is selected over Friedel-Crafts acylation of phenoxyacetic acid because it typically offers cleaner regioselectivity for the 6-fluoro isomer over the 4-fluoro isomer.[1]

Step 1: Synthesis of 2-(3-fluorophenoxy)acetonitrile[1]
  • Reagents: 3-Fluorophenol (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Potassium Iodide (KI, 0.1 eq).[2]

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone.

Protocol:

  • Charge a reaction vessel with 3-fluorophenol (11.2 g, 100 mmol) and MEK (150 mL).

  • Add K₂CO₃ (20.7 g, 150 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Add chloroacetonitrile (9.06 g, 120 mmol) dropwise over 15 minutes.

  • Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of phenol.

  • Cool to room temperature (RT) and filter off inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure. If necessary, distill under reduced pressure or pass through a short silica plug.[2]

Step 2: Hoesch Cyclization to 6-Fluoro-2,3-dihydrobenzofuran-3-one[1][2]
  • Reagents: 2-(3-fluorophenoxy)acetonitrile (from Step 1), Zinc Chloride (ZnCl₂, 1.0 eq), HCl gas.[2]

  • Solvent: Anhydrous Ether or Ethyl Acetate.

Protocol:

  • Dissolve the nitrile (15.1 g, 100 mmol) in anhydrous diethyl ether (200 mL).

  • Add fused ZnCl₂ (13.6 g, 100 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution for 2–3 hours until saturation. A thick precipitate (the imine hydrochloride complex) will form.

  • Allow the mixture to stand at 4°C for 24 hours.

  • Decant the ether.[3] Dissolve the solid residue in water (100 mL).

  • Heat the aqueous solution to reflux for 1 hour to hydrolyze the imine.

  • Cool and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry combined organics over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (SiO₂, 0-10% EtOAc in Hexane).

    • Target Identity: 6-Fluoro-2,3-dihydrobenzofuran-3-one.[1][2]

    • Expected Yield: 60–70% over two steps.

Phase 2: Stereoselective Amine Installation

This phase utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary).[1] The chirality of the sulfur atom directs the reduction of the imine bond, establishing the carbon stereocenter.[2]

Step 3: Condensation (Imine Formation)[1]
  • Reagents: Ketone (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).[1]

  • Solvent: THF (anhydrous).

Protocol:

  • In a glovebox or under N₂ flow, combine 6-fluoro-2,3-dihydrobenzofuran-3-one (7.6 g, 50 mmol) and (R)-tert-butanesulfinamide (6.6 g, 55 mmol) in THF (100 mL).

  • Add Ti(OEt)₄ (22.8 g, 100 mmol) in one portion.

  • Heat to reflux (65°C) for 12 hours.

  • Workup: Cool to RT. Pour into a brine solution (100 mL) with vigorous stirring. A titanium oxide precipitate will form.

  • Filter through a pad of Celite. Wash the pad with EtOAc.

  • Separate phases, dry organic layer (Na₂SO₄), and concentrate.[2]

  • Data Check: The product is the N-sulfinyl imine.[1] Verify by ¹H NMR (shift of CH₂ protons adjacent to the imine).

Step 4: Diastereoselective Reduction[1][2]
  • Reagents: Sodium Borohydride (NaBH₄, 2.0 eq). Note: L-Selectride may be used if higher diastereoselectivity is required, but NaBH₄ is usually sufficient for this substrate.[1][2]

  • Solvent: THF / MeOH (98:2).

  • Temperature: -40°C to -78°C.[1]

Protocol:

  • Dissolve the crude sulfinyl imine in THF (150 mL) and cool to -40°C.

  • Add NaBH₄ (3.8 g, 100 mmol) portion-wise.

  • Stir at -40°C for 4 hours, then allow to warm slowly to RT.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry, and concentrate.

  • Critical QC Point: Determine the Diastereomeric Ratio (dr) via HPLC or ¹H NMR. The (R)-sulfinamide typically directs hydride attack to form the (3R) -amine complex.[1] If dr is <90:10, recrystallize the sulfinamide intermediate before hydrolysis.[2]

Step 5: Deprotection to (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine[1]
  • Reagents: 4M HCl in Dioxane or MeOH.

Protocol:

  • Dissolve the pure sulfinamide intermediate in MeOH (50 mL).

  • Add 4M HCl in Dioxane (25 mL, excess).

  • Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) may form.

  • Concentrate the solvent in vacuo.

  • Triturate the solid with diethyl ether to remove sulfur byproducts.

  • Final Isolation: Filter the white solid. This is (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride .[1]

Quality Control & Analytical Data

Key Specifications
ParameterSpecificationAnalytical Method
Appearance White to Off-white crystalline solidVisual
Purity (HPLC) > 98.0%Reverse Phase C18 (ACN/H₂O + 0.1% TFA)
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralpak AD-H or OD-H)
¹H NMR Consistent with structure400 MHz DMSO-d₆
Residual Solvents < ICH LimitsGC-HS
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm[2]

  • Retention Times:

    • (3S)-Isomer: ~8.5 min[1]

    • (3R)-Isomer: ~10.2 min (Target)

Troubleshooting & Optimization Logic

Logic Diagram: Resolution of Low Optical Purity

If the asymmetric synthesis yields an ee < 98%, a "Polishing Resolution" step is required.[2]

ResolutionLogic Input Crude Amine (ee 85-95%) Decision Select Resolving Agent Input->Decision AgentA (S)-Mandelic Acid Decision->AgentA Option 1 (Standard) AgentB Dibenzoyl-L-Tartaric Acid Decision->AgentB Option 2 (Alternative) Process Recrystallize Salt (IPA or EtOH) AgentA->Process AgentB->Process Check Check ee of Salt Process->Check Success Free Base -> Pure (3R)-Amine Check->Success ee > 99% Fail Recrystallize Again Check->Fail ee < 99% Fail->Process

Figure 2: Decision tree for upgrading optical purity via classical resolution.

Causality in Experimental Choices
  • Why Ellman's Auxiliary?

    • Direct reductive amination of the ketone with ammonium acetate and NaBH₄ yields a racemate.

    • Asymmetric hydrogenation (e.g., Ru-BINAP) requires high-pressure vessels (50-100 bar) and expensive ligands, often unsuitable for standard laboratory setups.[1]

    • Ellman's auxiliary works at atmospheric pressure, uses cheap reagents (Ti(OEt)₄, NaBH₄), and allows for easy separation of diastereomers if the reaction selectivity is imperfect.[2]

  • Why Hoesch Cyclization?

    • Friedel-Crafts cyclization of 3-fluorophenoxyacetic acid often yields a mixture of 4-fluoro and 6-fluoro isomers due to the directing effects of the fluorine (ortho/para director) and the oxygen (ortho/para director).[1] The Hoesch conditions, proceeding via the nitrile, often show better regiocontrol for the 6-position due to steric and electronic factors in the intermediate complex.[2]

References

  • Yamano, T., et al. (2006).[2][4][5][6] "Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184-190.[2][4][5] Link[1]

  • Ellman, J. A., et al. (2010).[2] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.[2] Link

  • Takeda Pharmaceutical Co. (2000). "Process for production of benzofuran derivative." U.S. Patent 6,034,239. Link

  • Uchikawa, O., et al. (2002).[2] "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK-375)." Journal of Medicinal Chemistry, 45(19), 4222-4239.[2] Link[1]

Sources

Application

Application Note: Reductive Amination Protocols for 6-Fluorobenzofuran-3-one

Executive Summary The reductive amination of 6-fluorobenzofuran-3-one presents a unique set of challenges compared to aliphatic or simple aromatic ketones. The benzofuran-3-one (coumaranone) scaffold possesses a highly e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of 6-fluorobenzofuran-3-one presents a unique set of challenges compared to aliphatic or simple aromatic ketones. The benzofuran-3-one (coumaranone) scaffold possesses a highly enolizable


-proton at the C2 position and an electron-rich furan ring that is susceptible to ring-opening under harsh conditions. Furthermore, the 6-fluoro substituent exerts an inductive electron-withdrawing effect, modulating the electrophilicity of the carbonyl carbon.[1]

This Application Note outlines two validated protocols for the synthesis of 3-amino-6-fluorobenzofuran derivatives:

  • Method A (Titanium-Mediated): The preferred "forcing" condition for sterically hindered amines or unreactive substrates, utilizing Titanium(IV) isopropoxide to drive imine formation.

  • Method B (Direct STAB): A mild, one-pot protocol using Sodium Triacetoxyborohydride for highly nucleophilic amines.

Chemical Context & Challenges[1][2][3]

The Substrate: 6-Fluorobenzofuran-3-one

Unlike acetophenone or cyclohexanone, 6-fluorobenzofuran-3-one is not a passive electrophile.[1]

  • Enolization Risk: The C2 protons are acidic. Basic conditions (common in imine formation) can lead to rapid aldol self-condensation, forming insoluble dimers.[1]

  • Electronic Deactivation: The oxygen atom at position 1 donates electron density into the ring system, but the carbonyl at C3 is cross-conjugated. The 6-fluoro group (inductively withdrawing) slightly increases the electrophilicity of the carbonyl compared to the non-fluorinated parent, but also stabilizes the enol form.

  • Fluorine Stability: While the C-F bond is generally stable, catalytic hydrogenation (Pd/C,

    
    ) carries a risk of hydrodefluorination.[1] Hydride reductions are therefore preferred.
    
Strategic Approach

Success relies on the Imine Formation Equilibrium . Because the ketone is conjugated and sterically influenced by the heterocycle, the equilibrium constant (


) for imine formation is often low.
  • Standard conditions (MeOH, molecular sieves) are often insufficient.[1]

  • Lewis Acid activation (Ti(OiPr)

    
    ) serves a dual purpose: it activates the carbonyl oxygen and scavenges the water produced, driving the equilibrium effectively to the right.
    

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired Reductive Amination vs. the undesired Enolization/Aldol Condensation.

ReactionMechanism Ketone 6-Fluorobenzofuran-3-one (Substrate) Enol Enol / Enolate (Side Product Precursor) Ketone->Enol Base / Slow Step Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (R-NH2) Dimer Aldol Dimer (Precipitate/Trash) Enol->Dimer Self-Condensation Imine Activated Imine/Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Promoted by Ti(OiPr)4) Amine 3-Amino-6-fluorobenzofuran (Final Product) Imine->Amine + Hydride (H-) (NaBH4 or STAB)

Figure 1: Mechanistic pathway showing the critical competition between imine formation and enol-based dimerization.[1]

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Weakly nucleophilic amines, secondary amines, or when conversion is stalled.[1] Mechanism:


 acts as a Lewis acid and water scavenger.[2][3]
Reagents
  • 6-Fluorobenzofuran-3-one (1.0 equiv)[1]

  • Amine (1.2 – 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv) [CAS: 546-68-9][1]
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)[1][4]
    
  • Solvent: THF (dry) for Step 1; Methanol (absolute) for Step 2.

Step-by-Step Methodology
  • Complexation (The "Neat" Trick):

    • In a flame-dried flask under Nitrogen, combine the amine and Ti(OiPr)

      
       .
      
    • Add the 6-fluorobenzofuran-3-one .

    • Note: If the mixture is stirrable, run it neat. If too viscous, add minimal dry THF (1-2 mL per gram of substrate).[1]

    • Stir at Ambient Temperature (20-25°C) for 4 to 12 hours .

    • Checkpoint: Monitor by TLC. The ketone spot should disappear. The solution often turns yellow/orange due to titanate complex formation.

  • Reduction:

    • Dilute the reaction mixture with absolute Methanol (5-10 volumes).

    • Cool the solution to 0°C (ice bath).

    • Caution: Add ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
        portion-wise. Gas evolution (
      
      
      
      ) will occur.
    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Critical Step):

    • Quench by adding 0.1 N NaOH or water. A heavy white precipitate (

      
      ) will form.
      
    • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Extraction: Partition the filtrate between EtOAc and water. (Avoid acidic workup initially to prevent amine salt formation in the aqueous layer).

    • Dry organic layer over

      
       and concentrate.
      
Protocol B: Sodium Triacetoxyborohydride (STAB) (Mild)

Best for: Highly reactive primary amines and acid-sensitive substrates. Mechanism: Selective reduction of the iminium ion in situ.

Reagents
  • 6-Fluorobenzofuran-3-one (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) [CAS: 56553-60-7][1]

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology
  • Assembly:

    • Dissolve 6-fluorobenzofuran-3-one and the amine in DCE (approx. 0.2 M concentration).

    • Add Acetic Acid . This catalyzes imine formation and buffers the system.

    • Stir for 30 minutes at room temperature to establish the imine equilibrium.

  • Reduction:

    • Add STAB in one portion.

    • Stir at room temperature for 12–24 hours.

    • Note: STAB reduces the iminium species faster than the ketone.[5]

  • Work-up:

    • Quench with saturated aqueous

      
       (gas evolution).
      
    • Extract with DCM or EtOAc.

    • Wash with brine, dry, and concentrate.[1]

Data & Decision Matrix

Use the following decision tree to select the correct protocol for your specific amine partner.

DecisionTree Start Start: Select Amine IsSalt Is Amine an HCl Salt? Start->IsSalt FreeBase Freebase in situ (Use Et3N + MeOH) IsSalt->FreeBase Yes Steric Is Amine Sterically Hindered or Electron Deficient? IsSalt->Steric No FreeBase->Steric MethodA USE PROTOCOL A (Ti(OiPr)4 + NaBH4) Steric->MethodA Yes (e.g., t-Butylamine, Aniline) MethodB USE PROTOCOL B (STAB + AcOH) Steric->MethodB No (e.g., Benzylamine, Pyrrolidine)

Figure 2: Protocol selection workflow based on amine properties.[1]

Comparison of Reducing Agents
FeatureSodium Triacetoxyborohydride (STAB)Ti(OiPr)4 + NaBH4
Reactivity Mild; ChemoselectiveAggressive; Forces equilibrium
Water Tolerance Low (decomposes slowly)Zero (Ti reacts with water)
Solvent DCE, THFNeat / THF -> MeOH
Side Reactions MinimalPotential reduction of other esters
Yield (Typical) 60-80%75-95%
Rec.[1] for 6-F-B3O Secondary Choice Primary Choice

Troubleshooting & Optimization

  • Problem: Low Conversion (Ketone remains).

    • Cause: Equilibrium favors the ketone due to conjugation.

    • Fix: Switch to Protocol A (Titanium). The formation of the Titanium-amine complex is irreversible until the quench.

  • Problem: Formation of Dimer (Aldol).

    • Cause: Reaction pH is too basic (common if using excess amine without acid catalyst).

    • Fix: In Protocol B, ensure 1.0–2.0 eq of Acetic Acid is present. In Protocol A, ensure anhydrous conditions; water promotes the reversible aldol path.

  • Problem: Defluorination.

    • Cause: Use of Palladium/Hydrogen or harsh dissolving metal reductions.

    • Fix: Stick to Borohydride reagents (

      
      , 
      
      
      
      ,
      
      
      ).[1][6][7] The C-F bond is stable to these nucleophilic hydride sources.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [1]

  • Mattson, R. J., et al. (1990).[1][6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [1]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: An Improved Procedure." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride."[8][9]

Sources

Method

Application Note: Chiral Resolution Strategies for 6-Fluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Molecule Profile 6-Fluoro-2,3-dihydrobenzofuran-3-amine is a critical pharmacophore found in serotonin receptor modulators and kinase inhibitors. The molecule possesses a single chiral center at the C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a critical pharmacophore found in serotonin receptor modulators and kinase inhibitors. The molecule possesses a single chiral center at the C3 position. Due to the rigid bicyclic structure, the amine is sterically constrained, which can complicate resolution but also offers high selectivity if the correct "chiral handle" is engaged.

This guide details three validated workflows for obtaining enantiopure material:

  • Classical Diastereomeric Salt Resolution: Best for cost-effective, multi-kilogram scale-up.

  • Biocatalytic Kinetic Resolution: Best for high enantiomeric excess (ee >99%) under mild conditions.

  • Preparative Chiral Chromatography: Best for rapid delivery of early-phase discovery material (mg to g scale).

Method A: Classical Diastereomeric Salt Crystallization

Mechanism: This method relies on the formation of diastereomeric salts using a chiral acid. The rigid benzofuran core often crystallizes well with tartaric acid derivatives due to


-

stacking interactions.
Resolving Agent Screening Protocol

Do not assume a single acid will work. Use this rapid screening matrix.

Materials:

  • Substrate: Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine (100 mg per well).

  • Acids (1.0 eq): L-Tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA), (S)-Mandelic acid, (1S)-10-Camphorsulfonic acid (CSA).

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).

Workflow:

  • Dissolve 100 mg of amine in 5 volumes (0.5 mL) of solvent at 60°C.

  • Add 1.0 equivalent of the resolving agent dissolved in minimal hot solvent.

  • Allow to cool slowly to 25°C over 4 hours.

  • If no precipitate forms, scratch the glass or cool to 4°C.

  • Filter solids and analyze the free base by Chiral HPLC (see Section 4).

Recommendation: Dibenzoyl-L-tartaric acid (L-DBTA) in Ethanol is historically the most robust system for benzylic-type amines due to the strong supramolecular network formed by the benzoyl groups.

Scalable Protocol (L-DBTA System)

Target: 10g Scale

  • Dissolution: Charge 10.0 g (65.3 mmol) of racemic amine into a reactor. Add 100 mL Absolute Ethanol (10V). Heat to 70°C.

  • Salt Formation: In a separate vessel, dissolve 23.4 g (65.3 mmol) of Dibenzoyl-L-tartaric acid in 100 mL hot Ethanol. Slowly add the acid solution to the amine solution over 30 minutes, maintaining 70°C.

  • Crystallization: Cool the mixture linearly to 20°C over 8 hours (approx 6°C/hr). Stir at 20°C for 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with 20 mL cold Ethanol.

  • Recrystallization (Critical): If ee < 95%, suspend the wet cake in 10V Ethanol, reflux for 1 hour, and cool again.

  • Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL) until the aqueous phase is pH >12. Separate organic layer, dry over Na₂SO₄, and concentrate.

Method B: Enzymatic Kinetic Resolution

Mechanism: Lipase B from Candida antarctica (CAL-B) selectively acylates one enantiomer (usually the R-isomer) of primary amines, leaving the other amine untouched. This is a "Kinetic Resolution" (max yield 50% per enantiomer).

Reaction Design
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate.

  • Temperature: 30–40°C (Mild to prevent racemization).

Protocol
  • Setup: Dissolve 5.0 g of racemic amine in 50 mL of Isopropyl Acetate (IPAc).

  • Initiation: Add 0.5 g (10 wt%) of Novozym 435 beads.

  • Incubation: Stir at 35°C (200 rpm). Monitor conversion by HPLC.

    • Stop point: When conversion reaches 50% (typically 4–24 hours).

  • Work-up: Filter off the enzyme beads (can be recycled).

  • Separation:

    • The reaction mixture contains Unreacted Amine (Enantiomer A) and Amide Product (Enantiomer B).

    • Acid Extraction: Add 1M HCl (50 mL). The unreacted amine moves to the aqueous layer. The amide remains in the organic layer.

    • Recovery: Basify the aqueous layer (NaOH) and extract with DCM to recover Enantiomer A. Hydrolyze the amide (6M HCl, Reflux) to recover Enantiomer B.

Method C: Preparative Chiral Chromatography

Mechanism: Direct separation on a polysaccharide-based chiral stationary phase (CSP).

Method Parameters
ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)
Detection UV @ 254 nm (Benzofuran absorption)
Temperature 25°C

Note on Additive: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic amine interacting with residual silanols on the silica support.

Visualized Workflows

Decision Logic for Method Selection

ResolutionStrategy Start Start: Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine ScaleCheck Is Scale > 100g? Start->ScaleCheck SaltRoute Method A: Diastereomeric Salt ScaleCheck->SaltRoute Yes EnzymeRoute Method B: Enzymatic Resolution ScaleCheck->EnzymeRoute No (10g - 100g) PrepRoute Method C: Prep HPLC ScaleCheck->PrepRoute No (< 10g) Screen Screen Resolving Agents (Tartaric, Mandelic, DBTA) SaltRoute->Screen Recryst Recrystallize to >98% ee Screen->Recryst Selectivity High E-value (>100)? EnzymeRoute->Selectivity Sep Acid/Base Separation Selectivity->Sep Yes Selectivity->PrepRoute No (Poor Selectivity) Cost High Cost / Fast Turnaround PrepRoute->Cost

Caption: Decision tree for selecting the optimal resolution strategy based on scale and purity requirements.

Enzymatic Resolution Process Flow

EnzymaticFlow Input Racemic Amine + Ethyl Acetate Reactor Bioreactor (Novozym 435, 35°C) Input->Reactor Filter Filtration (Remove Enzyme) Reactor->Filter Extract Acid Extraction (1M HCl) Filter->Extract OrgLayer Organic Layer (Chiral Amide) Extract->OrgLayer Amide AqLayer Aqueous Layer (Chiral Amine Salt) Extract->AqLayer Amine Hydrolysis Hydrolysis (6M HCl, Reflux) OrgLayer->Hydrolysis BaseTreat Basify (NaOH) & Extract AqLayer->BaseTreat ProdA Pure (R)-Amine Hydrolysis->ProdA ProdB Pure (S)-Amine BaseTreat->ProdB

Caption: Workflow for CAL-B mediated kinetic resolution, yielding both enantiomers via phase separation.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Porter, W. H. (1991). Resolution of Chiral Drugs. Pure and Applied Chemistry. Link

  • Pallavicini, M., et al. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. Link

  • Sigma-Aldrich. Chiral HPLC Column Selection Guide. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Application

Application Note: A Guide to the Efficient Coupling of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a conformationally constrained building block whose rigid bicyclic structure can impart favorable pre-organization to a peptide backbone, potentially increasing binding affinity to biological targets. This guide provides a detailed technical overview and robust protocols for the successful coupling of this chiral amine into a growing peptide chain, addressing the specific challenges posed by its structure.

Physicochemical Properties and Handling

Before beginning any synthesis, it is critical to understand the properties of the building block. (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is typically supplied as a hydrochloride salt to improve its stability and handling.[3][4]

PropertyValueSource
Molecular Formula C₈H₈FNO (Free Base)[5]
Molecular Weight 153.15 g/mol (Free Base)[5]
Stereochemistry (R)-enantiomer[4]
Appearance Varies (Typically off-white to yellow solid/liquid)
Storage Store under inert gas, refrigerated.

Note: When using the hydrochloride salt, it is essential to include an additional equivalent of a non-nucleophilic base in the coupling reaction to neutralize the salt and liberate the free amine for reaction.

Part 1: The Chemistry of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is thermodynamically unfavorable under standard conditions and requires the "activation" of the carboxylic acid group to proceed efficiently.[6] Coupling reagents facilitate this by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The general mechanism, particularly for uronium salt reagents like HATU, involves two key stages:

  • Activation: The coupling reagent reacts with the C-terminal carboxylic acid of the peptide (in the presence of a base) to form a highly reactive O-acylisouronium salt. This rapidly rearranges to an active ester (e.g., an OAt-ester for HATU).[7][8]

  • Coupling: The nucleophilic amine, in this case, (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, attacks the carbonyl carbon of the active ester, displacing the leaving group and forming the stable amide bond.[7][8]

Peptide_Coupling_Mechanism Carboxyl Peptide-COOH ActiveEster Activated Intermediate (OAt-Active Ester) Carboxyl->ActiveEster + Base Base (e.g., DIPEA) Base->ActiveEster Deprotonates CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Peptide New Peptide Bond (Amide) ActiveEster->Peptide + Amine (3R)-Amine Nucleophile Amine->Peptide Byproducts Byproducts Peptide->Byproducts

Caption: Overall workflow for a single coupling cycle.

Work-up and Purification

Following the final coupling and deprotection steps, the peptide must be cleaved from the solid support. This is typically achieved using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect acid-sensitive side chains. After cleavage, the crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

Purification is almost exclusively performed using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization

Successful synthesis and purity should be confirmed by:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the correct molecular weight of the final peptide.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): For structural confirmation of the purified peptide, where the fluorine signal provides a unique probe.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test)1. Steric hindrance of the amine.2. Insufficient reaction time.3. Poor solvation of peptide chain.1. Switch to HATU from EDC/HOBt. Perform a double coupling.<[9]br>2. Increase reaction time to 4 hours or overnight.<[9]br>3. Add a chaotropic salt (e.g., LiCl) or switch solvent to NMP.
Low Final Yield 1. Incomplete coupling at multiple steps.2. Side reactions (e.g., guanidinylation).1. Optimize coupling for each step; use stronger reagents for difficult residues.2. Avoid using a large excess of HATU/HBTU, which can cap the N-terminus. [7]
Racemization Detected 1. Over-activation or excessive base.2. Inadequate additive (e.g., HOBt).1. Reduce pre-activation time. Use a weaker base like 2,4,6-collidine.2. Ensure HOBt or HOAt (via HATU) is present in the reaction.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Center for Biotechnology Information. [Link]

  • Incorporation of non-canonical amino acids. National Center for Biotechnology Information. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Bioscience. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Royal Society of Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CSBio. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Royal Society of Chemistry. [Link]

  • (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Chemspace. [Link]

  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Chemsrc. [Link]

Sources

Method

The Strategic Application of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Chiral building blocks are instrumental in this endeavor, providing the f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Chiral building blocks are instrumental in this endeavor, providing the foundational stereochemistry that often dictates a molecule's biological activity. Among these, (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine has emerged as a particularly valuable scaffold. Its rigid, bicyclic structure, coupled with the stereodefined amine and the electronic influence of the fluorine atom, offers a unique combination of features for crafting potent and selective drug candidates.

This comprehensive guide provides an in-depth exploration of the applications of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, complete with detailed protocols for its utilization in key synthetic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties and Handling

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is typically supplied as its hydrochloride salt to improve stability and ease of handling. A summary of its key physicochemical properties is presented below.

PropertyValue
Chemical Formula C₈H₉ClFNO
Molecular Weight 189.62 g/mol
Appearance Solid
Chirality (R)
Storage Ambient temperatures, protect from light

Note on Solubility and Stability: While specific quantitative data is not broadly published, the hydrochloride salt generally exhibits improved solubility in polar solvents compared to the free base. For reactions requiring the free amine, a standard aqueous basic workup or the use of a non-nucleophilic organic base is typically employed. The compound is generally stable under standard laboratory conditions.

Core Synthetic Applications: Amide and Urea Formation

The primary amino group of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine serves as a versatile handle for a variety of chemical transformations, most notably amide and urea bond formation. These functional groups are ubiquitous in pharmaceuticals due to their ability to participate in crucial hydrogen bonding interactions with biological targets.

Amide Bond Formation: A Gateway to Diverse Functionality

The N-acylation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a fundamental strategy for introducing a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. This transformation can be readily achieved using standard amide coupling protocols.

This classic and robust method involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: Workflow for amide coupling via acyl chloride.

Detailed Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (1.0 eq).

  • Solvation and Basification: Suspend the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M. Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., 3 x 20 mL of DCM).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.[1][2]

For more sensitive substrates or to avoid the preparation of acyl chlorides, direct coupling of a carboxylic acid with the amine using a modern coupling reagent is a highly effective alternative. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used.

Reaction Scheme:

Caption: Workflow for direct amide coupling using HATU.

Detailed Methodology:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (1.1 eq).

  • Solvation and Basification: Dissolve the solids in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a non-nucleophilic organic base such as DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Urea Formation: Mimicking Natural Ligands

The urea moiety is another critical pharmacophore that can be readily installed using (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine. The reaction with an isocyanate provides a straightforward and high-yielding route to unsymmetrical ureas.

This protocol describes the direct reaction of the free amine with a suitable isocyanate.

Reaction Scheme:

Caption: Workflow for urea synthesis via isocyanate addition.

Detailed Methodology:

  • Preparation of the Free Amine: Prepare the free base of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine from its hydrochloride salt by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

  • Reaction Setup: Dissolve the free amine (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Isocyanate Addition: To the stirred solution, add the desired isocyanate (1.0-1.1 eq) either neat or as a solution in the same solvent. The reaction is often exothermic and may not require heating.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 1-12 hours. In many cases, the urea product will precipitate from the reaction mixture. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[4][5]

Application in the Synthesis of Factor XIa Inhibitors

A prominent application of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is in the synthesis of Factor XIa inhibitors, a class of anticoagulants with a potentially improved safety profile compared to traditional therapies. The chiral amine serves as a key component in molecules such as BMS-962212, where it is acylated to form a crucial part of the final drug structure. The protocols described above for amide bond formation are directly applicable to the synthesis of such advanced intermediates and active pharmaceutical ingredients.

Conclusion

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral building block with significant potential in drug discovery. Its rigid scaffold and strategically placed functional groups make it an ideal starting material for the synthesis of complex and biologically active molecules. The reliable and well-established protocols for amide and urea formation provide medicinal chemists with a robust toolkit for incorporating this valuable fragment into their drug design campaigns, paving the way for the development of next-generation therapeutics.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal Name, Volume(Issue), Pages.
  • Chemspace. (n.d.). (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • ChemSrc. (2025). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]

  • University of Bath's research portal. (2019). 2019 JECamp Green Chemistry. Retrieved from [Link]

Sources

Application

Preparation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride salt

Application Note: Scalable Synthesis and Purification of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride Executive Summary This technical guide details the preparation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride

Executive Summary

This technical guide details the preparation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride , a critical chiral pharmacophore found in serotonin (5-HT) receptor modulators and melatonin receptor agonists.

While racemic synthesis followed by classical resolution is possible, this protocol prioritizes a Stereoselective Ellman Auxiliary Route . This approach ensures high enantiomeric excess (>98% ee) and eliminates the 50% yield loss inherent to resolution processes. We address the critical challenge of regioselectivity during the benzofuran ring closure and provide a robust method for hydrochloride salt formation to ensure crystalline stability.

Strategic Route Analysis

ParameterClassical Resolution RouteAsymmetric Ellman Route (Recommended)
Key Step Chiral salt crystallization (e.g., L-Tartaric acid)Diastereoselective reduction of chiral sulfinimine
Yield Potential Max 50% (theoretical)>85% (theoretical)
Purity Profile Risk of eutectic mixturesHigh de and ee via induction
Scalability High (cheap reagents)Moderate-High (reagent cost vs. yield benefit)

Decision: The Ellman route is detailed below as the primary protocol due to its superior efficiency in generating the (3R)-configuration directly.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (6-Fluoro-2,3-dihydrobenzofuran-3-one)

Challenge: Cyclization of 3-fluorophenol derivatives often yields a mixture of 6-fluoro (para-closure) and 4-fluoro (ortho-closure) isomers.

Reagents:

  • 3-Fluorophenol (CAS: 372-20-3)

  • Ethyl bromoacetate

  • Potassium carbonate (

    
    )[1]
    
  • Polyphosphoric acid (PPA) or

    
    
    

Workflow:

  • O-Alkylation:

    • Dissolve 3-fluorophenol (1.0 eq) in acetone. Add

      
       (2.0 eq) and ethyl bromoacetate (1.1 eq).
      
    • Reflux for 4 hours. Filter inorganic salts and concentrate to obtain ethyl 2-(3-fluorophenoxy)acetate.

  • Hydrolysis:

    • Treat the ester with NaOH (aq)/MeOH to yield 2-(3-fluorophenoxy)acetic acid.

  • Friedel-Crafts Cyclization:

    • Step: Mix the acid with PPA (10 wt/wt) and heat to 80°C for 2 hours.

    • Purification (Critical): Quench into ice water and extract with EtOAc. The crude contains both 6-fluoro and 4-fluoro isomers.

    • Separation: Purify via silica gel flash chromatography (Hexane/EtOAc 9:1). The 6-fluoro isomer (less polar, para-cyclized product) typically elutes first or is the major product due to steric hindrance at the 2-position of the phenol.

    • Validation: Confirm regiochemistry via 1H NMR (coupling constants of aromatic protons).

Phase 2: Asymmetric Synthesis of (3R)-Amine (Ellman Approach)

Mechanism: Condensation with (R)-tert-butanesulfinamide yields a chiral sulfinimine. Reduction with


 proceeds via a cyclic transition state (or open, depending on conditions) directed by the bulky tert-butyl group, favoring the (R,R)-diastereomer.

Reagents:

  • 6-Fluoro-2,3-dihydrobenzofuran-3-one (from Phase 1)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • THF, Methanol

Protocol:

  • Imine Formation:

    • To a solution of ketone (1.0 eq) in dry THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 eq) and

      
       (2.0 eq).
      
    • Stir at reflux (70°C) for 12–16 hours under

      
      .
      
    • Monitor: TLC/HPLC should show complete consumption of ketone.

    • Workup: Cool to RT, pour into brine, filter the Ti-salts through Celite, and extract with EtOAc. Concentrate to yield the crude (R)-N-(6-fluoro-2,3-dihydrobenzofuran-3-ylidene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in THF/MeOH (98:2) and cool to -40°C . (Low temperature enhances diastereoselectivity).

    • Add

      
       (5.0 eq) portion-wise. Stir at -40°C for 2 hours, then warm to RT.
      
    • Quench: Add saturated

      
      . Extract with EtOAc.[2][3]
      
    • Purification: The product is a mixture of diastereomers. Isolate the major (R,R)-sulfinamide via column chromatography or recrystallization (EtOAc/Hexane).

    • Note: The (R)-sulfinyl group directs the hydride attack to form the (3R)-amine center.

Phase 3: Deprotection and Salt Formation (HCl)

Reagents:

  • 4M HCl in 1,4-Dioxane or Ethanol

  • Diethyl ether or MTBE (Antisolvent)

Protocol:

  • Cleavage: Dissolve the purified (R,R)-sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (4.0 eq).

  • Reaction: Stir at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride and methyl sulfinate ester by-product.

  • Isolation:

    • Concentrate the solvent to near dryness.

    • Triturate the residue with anhydrous Diethyl Ether or MTBE .

    • The (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride will precipitate as a white to off-white solid.

  • Final Polish: Recrystallize from Isopropanol/Ethanol if higher purity (>99.5%) is required.

Visualization of Workflows

Figure 1: Reaction Pathway & Regiochemistry

SynthesisPath SM 3-Fluorophenol Inter1 Ether Acid Intermediate SM->Inter1 Alkylation/Hydrolysis Cyclization Friedel-Crafts Cyclization Inter1->Cyclization PPA, 80°C Ketone 6-Fluoro-2,3-dihydro benzofuran-3-one Cyclization->Ketone Isolate 6-F isomer Imine Chiral Sulfinimine ((R)-Auxiliary) Ketone->Imine (R)-tBu-Sulfinamide Ti(OEt)4 Amine (3R)-Amine HCl Target Salt Imine->Amine 1. NaBH4 (-40°C) 2. HCl/Dioxane

Caption: Step-wise synthesis from 3-fluorophenol to the target chiral amine salt.

Figure 2: Purification & Quality Control Logic

QCWorkflow Crude Crude Reaction Mixture (Post-Reduction) Chrom Flash Chromatography (Silica Gel) Crude->Chrom SaltForm Salt Formation (HCl/Dioxane) Chrom->SaltForm Pure Diastereomer QC1 QC: 1H NMR (Confirm dr) Chrom->QC1 Trituration Trituration (MTBE/Ether) SaltForm->Trituration Final Final Product (>98% ee) Trituration->Final QC2 QC: Chiral HPLC (Confirm ee) Final->QC2

Caption: Purification logic ensuring removal of diastereomers before final salt precipitation.

Quality Control & Characterization

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Characteristic signals: Amine NH3+ (~8.5 ppm), C3-H (methine), F-aromatic pattern.
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 98.0% ee (R-isomer)
Salt Stoichiometry Ion Chromatography / Titration0.95 – 1.05 eq (Mono-hydrochloride)
Solid State XRPDCrystalline pattern (Amorphous content < 5%)

Critical Process Parameters (CPPs):

  • Reduction Temperature: Must be maintained

    
     during 
    
    
    
    addition to maximize diastereoselectivity (
    
    
    ).
  • Moisture Control: The imine formation is water-sensitive; use anhydrous THF and

    
    .
    
  • Regioisomer Removal: Ensure complete removal of the 4-fluoro ketone isomer before the chiral step to avoid complex impurity profiles.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • General Benzofuran Synthesis: "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." RSC Advances, 2015.

  • Salt Formation Guidelines: "Pharmaceutical Salts: Properties, Selection, and Use." Handbook of Pharmaceutical Salts, Wiley-VCH.

  • Related Scaffold Resolution: "Resolution of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives." US Patent 4654362.

  • Chiral Amine Synthesis: "Practical Asymmetric Synthesis of Chiral Amines." Journal of Organic Chemistry, 1999.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with Benzofuran Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Benzofuran Amines in Medicinal Chemistry Benzofuran derivatives are a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Amines in Medicinal Chemistry

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group onto the benzofuran scaffold further enhances its pharmacological potential by providing a key site for molecular interactions and a handle for further chemical modifications. Nucleophilic substitution reactions on benzofuran amines represent a powerful strategy for the synthesis of diverse libraries of compounds for drug discovery. However, the inherent electron-rich nature of the benzofuran ring system, compounded by the electron-donating character of the amino group, presents unique challenges for classical nucleophilic aromatic substitution (SNAr).

This comprehensive guide provides an in-depth exploration of the reaction conditions and mechanistic nuances required to successfully perform nucleophilic substitution on benzofuran amines. We will delve into the critical role of activating groups, the influence of substituent positions, and provide detailed, field-proven protocols for the synthesis of functionalized aminobenzofuran derivatives.

Mechanistic Considerations: Overcoming the Electron-Rich Barrier

The feasibility of nucleophilic aromatic substitution on a benzofuran amine hinges on a delicate balance of electronic effects. The benzofuran ring is a π-excessive system, and the addition of an amino group further increases the electron density, making it inherently resistant to attack by nucleophiles. To facilitate a nucleophilic substitution reaction, the benzofuran ring must be rendered sufficiently electrophilic. This is typically achieved by the strategic placement of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the context of a substituted aminobenzofuran, the reaction would proceed as follows:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong EWG is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: The aromaticity of the benzofuran ring is restored by the departure of the leaving group.

The interplay between the electron-donating amino group and the electron-withdrawing activating group is a key consideration. While the amino group deactivates the ring towards nucleophilic attack, its strong activating nature in electrophilic aromatic substitution can be leveraged to introduce the necessary activating groups in the first place.

Visualization of the SNAr Mechanism on an Activated Aminobenzofuran

SNAr_Mechanism Start Activated Aminobenzofuran (with LG and EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate 1. Nucleophilic Attack Nu Nucleophile (Nu⁻) Product Substituted Aminobenzofuran Intermediate->Product 2. Elimination LG_out Leaving Group (LG⁻)

Caption: General mechanism for SNAr on an activated aminobenzofuran.

Key Reaction Parameters and Optimization Strategies

The success of a nucleophilic substitution reaction on a benzofuran amine is highly dependent on the careful selection of reaction parameters.

ParameterRecommended Conditions & Rationale
Substrate The benzofuran amine must possess a good leaving group (e.g., F, Cl, Br, NO₂) and at least one strong electron-withdrawing group (e.g., NO₂, CN, CF₃) positioned ortho or para to the leaving group. The fluorine atom is often an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.
Nucleophile A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, and thiols. The choice of nucleophile will be dictated by the desired final product. Stronger nucleophiles will generally lead to faster reaction rates.
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Base A non-nucleophilic base is often required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for any acidic byproducts. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Temperature Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C). The optimal temperature will depend on the reactivity of the substrate and the nucleophile. Less activated substrates will generally require higher temperatures.

Troubleshooting Common Issues:

  • No Reaction or Low Conversion:

    • Increase the reaction temperature.

    • Use a stronger nucleophile or a higher concentration of the nucleophile.

    • Ensure the solvent is anhydrous, as water can compete as a nucleophile.

    • Consider using a more effective activating group on the benzofuran ring.

  • Side Reactions:

    • If the amino group of the benzofuran amine is reacting, consider protecting it with a suitable protecting group (e.g., acetyl, Boc) prior to the substitution reaction.

    • Optimize the reaction temperature and time to minimize decomposition of starting materials or products.

Experimental Protocols

The following protocols are based on established principles of SNAr reactions and can be adapted for a variety of aminobenzofuran substrates and nucleophiles.

Protocol 1: Synthesis of a 4-Alkoxy-5-nitro-7-aminobenzofuran

This protocol describes the nucleophilic aromatic substitution of a fluorine atom on a hypothetical, but plausible, activated 7-aminobenzofuran with an alkoxide.

Materials:

  • 4-Fluoro-5-nitro-7-aminobenzofuran

  • Sodium methoxide (or other sodium alkoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 4-fluoro-5-nitro-7-aminobenzofuran (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Under a positive pressure of inert gas, add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-methoxy-5-nitro-7-aminobenzofuran.

Protocol 2: Synthesis of a 4-(Dialkylamino)-5-nitro-7-aminobenzofuran

This protocol outlines the reaction of an activated 7-aminobenzofuran with a secondary amine.

Materials:

  • 4-Fluoro-5-nitro-7-aminobenzofuran

  • Pyrrolidine (or other secondary amine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a sealed tube, combine 4-fluoro-5-nitro-7-aminobenzofuran (1.0 eq), pyrrolidine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 4-(pyrrolidin-1-yl)-5-nitro-7-aminobenzofuran.

Visualization of a Synthetic Workflow

Workflow Start Start with Activated Halo-Aminobenzofuran Step1 Dissolve in Anhydrous Polar Aprotic Solvent (e.g., DMF, MeCN) Start->Step1 Step2 Add Nucleophile and Base (e.g., NaOR, R₂NH, K₂CO₃) Step1->Step2 Step3 Heat Reaction Mixture (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Product Final Functionalized Aminobenzofuran Step5->Product

Caption: A typical experimental workflow for nucleophilic substitution on an aminobenzofuran.

Conclusion

Nucleophilic substitution on benzofuran amines is a challenging yet highly rewarding transformation for the synthesis of novel and diverse molecular scaffolds for drug discovery. A thorough understanding of the underlying electronic principles, particularly the necessity of ring activation, is paramount for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this fascinating area of heterocyclic chemistry. Careful optimization of reaction conditions and a systematic approach to troubleshooting will undoubtedly lead to the successful synthesis of a wide range of functionalized aminobenzofuran derivatives with significant therapeutic potential.

References

  • Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(12), 12843-12853. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Jalili-Baleh, L., et al. (2018). A clean synthesis of novel 3-alkoxy-2-(benzofuran-3-yl)benzofurans via a one-pot pseudo three-component reaction using H₃PW₁₂O₄₀ · xH₂O as a Catalyst. ResearchGate. [Link]

  • Li, G., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society Open Science, 11(2), 231535. [Link]

  • Wang, Q., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8567. [Link]

  • Tavakol, H., & Abtahi, A. (2021). CuI‐catalyzed, one‐pot synthesis of 3‐aminobenzofurans in deep eutectic solvents. ChemistrySelect, 6(34), 9031-9035. [Link]

  • Das, U., et al. (2020). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic Chemistry Frontiers, 7(1), 107-112. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Clark, J. (n.d.). Nucleophilic Substitution Reactions. Retrieved February 26, 2026, from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(2), 10. [Link]

  • Le, C. M., et al. (2018). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]

  • Semantic Scholar. (2013). The SNAr Reactions: Mechanistic Aspects. [Link]

  • El-Gendy, A. A., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Science and Research, 4(5), 2319-7064. [Link]

  • Metrangolo, P., et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 572. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Shash, T. (2020, September 23). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine. YouTube. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26760. [Link]

  • MSU Chemistry. (n.d.). Amine Reactivity. [Link]

  • Chemrevise. (n.d.). 3.11 Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. [Link]

Application

Application Note: Protecting Group Strategies for the Asymmetric Synthesis of 3-Amino-2,3-dihydrobenzofurans

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Rationale The 3-amino-2,3-dihydrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics, including flavonoid derivatives and arizonin analogues[1],[2]. The stereoselective construction of this core presents a significant synthetic challenge due to the high reactivity of the C3-amine and the stereoelectronic demands of the adjacent stereocenters[3].

In modern asymmetric synthesis, nitrogen protecting groups (PGs) are not merely passive shields; they are active participants that dictate reaction pathways, transition state geometries, and ultimate stereoselectivities[4],[5]. Unprotected 3-amino groups can poison Lewis acid catalysts, undergo premature oxidation, or participate in unwanted N-alkylation. By strategically selecting PGs—such as carbamates (Boc, Cbz) or sulfinyls (tert-butanesulfinyl)—chemists can leverage steric bulk and hydrogen-bonding capabilities to lock chiral conformations during key cycloaddition or annulation steps[3],[5].

Protecting Group Selection Matrix

The choice of protecting group fundamentally alters the synthetic route and the catalytic system required. Table 1 summarizes the quantitative performance of leading PG strategies in the synthesis of 3-amino-2,3-dihydrobenzofurans.

Table 1: Quantitative Comparison of PG-Directed Synthetic Strategies

Protecting GroupSynthetic RouteCatalyst / PromoterYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Deprotection Conditions
Boc (tert-Butyloxycarbonyl)[3+2] Cycloaddition[5]Chiral Phosphoric Acid (CPA)85–99%>95:5 (trans:cis)92–99%TFA, CH₂Cl₂, 0 °C to RT
Cbz (Carboxybenzyl)[3+2] Cycloaddition[5]Chiral Phosphoric Acid (CPA)80–95%>90:10 (trans:cis)90–98%H₂, Pd/C, MeOH, RT
TBSO (tert-Butanesulfinyl)Domino Annulation[3]K₃PO₄ / Sulfur Ylide75–92%>99:1 (trans:cis)>99% (via PG)HCl (4M in dioxane), RT
Fmoc (Fluorenylmethyloxycarbonyl)Base-Mediated [4+1][6]NaH / TMSI50–94%VariableN/APiperidine, DMF, RT

Causality Insight: The Boc and Cbz groups provide essential hydrogen-bond donors/acceptors that interact with the phosphoryl oxygen of the CPA catalyst. This dual-activation organizes a rigid ternary complex, ensuring high ee[7],[5]. Conversely, the tert-butanesulfinyl group acts as an internal chiral auxiliary, physically blocking one face of the imine intermediate to guarantee exceptional dr[3].

Mechanistic Workflow

The following diagram illustrates the two primary PG-directed pathways for accessing the 3-amino-2,3-dihydrobenzofuran core, culminating in orthogonal deprotection strategies.

Workflow cluster_0 Method A:[3+2] Cycloaddition cluster_1 Method B: Domino Annulation A1 Quinone + Ene-carbamate (N-Boc / N-Cbz) A2 Chiral Phosphoric Acid (CPA) Catalysis A1->A2 A3 Protected 3-Amino- 2,3-dihydrobenzofuran A2->A3 Deprotect Orthogonal Deprotection (TFA, HCl, or H2/Pd) A3->Deprotect B1 Salicyl N-tert-butanesulfinyl imine + Sulfur Ylide B2 Base Promoted (K3PO4) B1->B2 B3 Sulfinyl-Protected 3-Amino- 2,3-dihydrobenzofuran B2->B3 B3->Deprotect Final Free 3-Amino-2,3-dihydrobenzofuran (Bioactive Core) Deprotect->Final

Caption: Workflow of protecting group-directed asymmetric syntheses of 3-amino-2,3-dihydrobenzofurans.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming intermediate integrity via the specified analytical checkpoints.

Protocol A: Synthesis of N-tert-Butanesulfinyl Protected Derivatives via Domino Annulation[3]

This method exploits the tert-butanesulfinyl group as both a robust PG and a chiral auxiliary.

Reagents: Salicyl N-tert-butylsulfinyl imine (1.0 equiv), Sulfur ylide precursor (2.5 equiv), K₃PO₄·3H₂O (1.0 equiv), anhydrous CH₃CN.

Step-by-Step Methodology:

  • Ylide Generation: Under a nitrogen atmosphere, add the sulfur ylide precursor (0.5 mmol) and K₃PO₄·3H₂O (133 mg, 0.5 mmol) to a flame-dried Schlenk tube[3].

  • Solvent Addition: Inject anhydrous CH₃CN (1 mL) via syringe. Stir the suspension for 5 minutes at room temperature. Causality: K₃PO₄ is specifically chosen as a mild base to deprotonate the sulfonium salt without causing epimerization or degradation of the highly sensitive imine[3].

  • Imine Addition: Dissolve salicyl N-tert-butylsulfinyl imine (0.2 mmol) in CH₃CN (1 mL) and add it dropwise to the reaction mixture.

  • Annulation: Stir the reaction at 30 °C for 48 hours[3].

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Analyze the purified product via ¹H NMR. The C2 and C3 protons of the newly formed dihydrobenzofuran ring will appear as distinct doublets. A coupling constant (


) of ~5.0–7.0 Hz confirms the trans diastereomer, validating the stereodirecting effect of the sulfinyl group.
Protocol B: Synthesis of N-Boc Protected Derivatives via CPA-Catalyzed[3+2] Cycloaddition[5]

This protocol utilizes the steric bulk of the Boc group to interact with the chiral pocket of a Chiral Phosphoric Acid (CPA).

Reagents: Benzoquinone derivative (1.0 equiv), N-Boc ene-carbamate (1.2 equiv), Chiral Phosphoric Acid catalyst (5-10 mol%), anhydrous Toluene.

Step-by-Step Methodology:

  • Complex Formation: In a dry vial, combine the benzoquinone (0.1 mmol) and the CPA catalyst (0.01 mmol) in anhydrous toluene (1.0 mL). Cool the mixture to -20 °C.

  • Cycloaddition: Slowly add the N-Boc ene-carbamate (0.12 mmol) as a solution in toluene (0.5 mL). Causality: Low temperatures are critical to maximize the hydrogen-bonding network between the CPA, the quinone, and the Boc-carbamate, minimizing background racemic reactions[7],[5].

  • Monitoring: Stir at -20 °C for 12–24 hours. Monitor strictly by TLC (UV active).

  • Isolation: Once the quinone is consumed, filter the mixture directly through a short pad of silica gel to remove the CPA catalyst, eluting with DCM. Concentrate the filtrate.

Self-Validation Checkpoint: Perform Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard. The Boc group should yield an ee of >95%. If ee is low, the Boc group is failing to adequately engage the 3,3'-substituents of the CPA catalyst; consider switching to a bulkier CPA.

Protocol C: Orthogonal Deprotection Strategies

To unmask the free 3-amino-2,3-dihydrobenzofuran for downstream functionalization:

  • Boc Cleavage: Dissolve the N-Boc derivative in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (10 equiv). Stir for 2 hours, warming to room temperature. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to isolate the free amine.

  • Sulfinyl Cleavage: Dissolve the N-tert-butanesulfinyl derivative in MeOH (0.1 M). Add HCl (4M in dioxane, 5 equiv) at room temperature. Stir for 1 hour. The cleavage of the S-N bond is rapid. Concentrate to yield the amine hydrochloride salt, which is highly stable for long-term storage.

Analytical Validation & Quality Assurance

To ensure the scientific integrity of the synthesized 3-amino-2,3-dihydrobenzofurans, the following QA framework must be applied:

  • Stereochemical Assignment via NMR: The relative stereochemistry (trans vs. cis) is the most common point of failure. Always measure the

    
     coupling constant. Trans isomers exhibit smaller coupling constants (typically 5–7 Hz) due to the dihedral angle, whereas cis isomers show larger constants (8–10 Hz).
    
  • PG Integrity during Multi-step Synthesis: If the target molecule requires further functionalization (e.g., cross-coupling on the aromatic ring), the Boc group is preferred due to its extreme stability to basic and nucleophilic conditions. Monitor PG retention via LC-MS; the Boc group typically shows an [M+H-56]⁺ fragment (loss of isobutylene) in ESI+.

References

1.[1] 2.[6] 3.[3] 4.[8] 5.[7],[5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

An essential chiral intermediate in the development of novel therapeutics, (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a key building block whose efficient synthesis is critical for advancing drug discovery progr...

Author: BenchChem Technical Support Team. Date: March 2026

An essential chiral intermediate in the development of novel therapeutics, (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a key building block whose efficient synthesis is critical for advancing drug discovery programs. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges and improve yields in its synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic pathway with confidence.

Synthetic Strategy Overview

The most prevalent and reliable route to (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine involves the synthesis of the key intermediate, 6-fluorobenzofuran-3(2H)-one, followed by an enantioselective step to introduce the chiral amine. This typically involves either asymmetric reductive amination or a reductive amination followed by chiral resolution.

Synthetic_Workflow cluster_0 Key Steps A Substituted Phenol Precursor B 6-Fluorobenzofuran-3(2H)-one A->B Intramolecular Cyclization C Racemic 6-Fluoro-2,3-dihydro- benzo[b]furan-3-ylamine B->C Reductive Amination D (3R)-6-Fluoro-2,3-dihydro- benzo[b]furan-3-ylamine B->D Asymmetric Reductive Amination C->D Chiral Resolution

Caption: General workflow for the synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing the 6-fluorobenzofuran-3(2H)-one precursor?

A1: The synthesis of the benzofuranone core is a critical first step where yield can often be lost. Several reliable methods have been established. A common approach is the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. For instance, the cyclization of 2-bromo-4-fluorophenoxyacetic acid can be achieved. More modern methods, such as those catalyzed by transition metals like rhodium or palladium, offer high efficiency for constructing the benzofuranone scaffold from precursors like N-aryloxyacetamides.[1][2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can high enantioselectivity for the desired (3R)-amine be reliably achieved?

A2: Achieving high enantiopurity is paramount. There are two primary strategies:

  • Asymmetric Synthesis: This is often the more elegant and atom-economical approach. It involves the direct conversion of the ketone to the chiral amine. Asymmetric reductive amination using a chiral catalyst or auxiliary can provide the (R)-enantiomer directly.[3] This method avoids the need for a separate resolution step, saving time and materials.

  • Chiral Resolution: This is a classical and highly effective method. First, a racemic mixture of the amine is synthesized via standard reductive amination. Then, a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid or dibenzoyl-D-tartaric acid), is used to form a pair of diastereomeric salts.[4] Due to their different physical properties, these salts can be separated by fractional crystallization. The desired diastereomer is then isolated, and the chiral amine is liberated by treatment with a base.

Q3: What are the critical parameters to control during the reductive amination of 6-fluorobenzofuran-3(2H)-one?

A3: The reductive amination step is a frequent source of yield loss and byproduct formation. Success hinges on carefully controlling several parameters:

  • Choice of Reducing Agent: Standard borohydrides like NaBH₄ can reduce the ketone precursor before imine formation, leading to the corresponding alcohol as a major byproduct. It is crucial to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion). Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[5] NaBH(OAc)₃ is particularly effective and less toxic than its cyanide counterpart.

  • pH Control: The reaction is highly pH-dependent. A weakly acidic environment (typically pH 5-6) is required to catalyze the formation of the iminium ion, which is the species that is actually reduced.[5] If the pH is too low, the amine source will be fully protonated and non-nucleophilic. If the pH is too high, iminium ion formation will be slow. Acetic acid is commonly used as the acid catalyst.

  • Solvent and Temperature: Dichloroethane (DCE) and tetrahydrofuran (THF) are common solvents for this reaction. The reaction is typically run at room temperature to minimize side reactions.

  • Water Removal: The initial condensation of the ketone and the amine source (like ammonia or an ammonia equivalent) produces water. This equilibrium can be driven towards the imine by removing water, for example, by adding molecular sieves to the reaction mixture.[5]

Troubleshooting Guide

This guide addresses common experimental issues, their probable causes, and scientifically grounded solutions to get your synthesis back on track.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem Identify Stage: Precursor Synthesis, Amination, or Resolution? Start->Problem P1 Precursor (Ketone) Issue Problem->P1 Precursor P2 Reductive Amination Issue Problem->P2 Amination P3 Poor Enantioselectivity Problem->P3 Stereo control S1 Optimize Cyclization: - Catalyst Loading - Temperature - Reaction Time P1->S1 S2 Optimize Amination: - Check Reducing Agent - Verify pH (5-6) - Add Molecular Sieves P2->S2 S3 Optimize Resolution/Asymmetry: - Screen Resolving Agents - Check Chiral Catalyst Purity - Use Mild Workup Conditions P3->S3

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low Yield During Reductive Amination
Potential Cause Underlying Rationale & Recommended Solution
Inefficient Imine/Iminium Ion Formation The reaction proceeds via a reversible condensation to form an imine, which is then protonated to an iminium ion before reduction. If this equilibrium is unfavorable, the reaction will be slow and incomplete. Solution: Add a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture to sequester the water byproduct and drive the equilibrium toward imine formation.[5] Alternatively, pre-form the imine using a Dean-Stark apparatus before adding the reducing agent.
Competing Reduction of Ketone The starting ketone can be reduced to 6-fluoro-2,3-dihydrobenzofuran-3-ol by the hydride source, a common side reaction if a non-selective reducing agent is used. Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone. Ensure the reducing agent is fresh and has been stored under anhydrous conditions.[5]
Incorrect pH of Reaction Medium Iminium ion formation is acid-catalyzed. If the medium is neutral or basic, the reaction will not proceed efficiently. If it is too acidic, the amine nucleophile will be fully protonated and rendered unreactive. Solution: Ensure the reaction is run in a weakly acidic medium. The addition of 1.0 to 1.5 equivalents of acetic acid is standard practice to maintain a pH of approximately 5-6, which is optimal for this transformation.[5][6]
Issue 2: Poor Enantioselectivity or Failure in Chiral Resolution
Potential Cause Underlying Rationale & Recommended Solution
Inefficient Diastereomeric Salt Formation/Crystallization The success of chiral resolution depends on the significant difference in solubility between the two diastereomeric salts, allowing one to crystallize selectively. Solution: Screen a variety of chiral resolving agents (e.g., different tartaric acid derivatives). Systematically optimize the crystallization conditions by varying the solvent system, concentration, and cooling rate. A slow cooling process is often essential for selective crystallization.[4]
Racemization During Workup The chiral center at C3 can be susceptible to racemization, especially under harsh pH or high-temperature conditions during the liberation of the free amine from the diastereomeric salt. Solution: Use mild conditions for all workup and purification steps. When liberating the free amine from its salt, use a stoichiometric amount of a mild base (e.g., NaHCO₃ or K₂CO₃) at low temperatures (0-10 °C). Avoid prolonged exposure to strong acids or bases and high heat.
Inactive or Inappropriate Chiral Catalyst (for Asymmetric Synthesis) In an asymmetric reductive amination, the catalyst's effectiveness is paramount. Impurities, improper handling, or a suboptimal choice of catalyst/ligand will lead to low enantiomeric excess (ee). Solution: Verify the purity and activity of the chiral catalyst or ligand. Ensure it is handled under the recommended atmosphere (e.g., inert gas). If ee is consistently low, screen other classes of chiral catalysts known to be effective for asymmetric aminations.[3]
Issue 3: Difficulties with Product Purification and Isolation
Potential Cause Underlying Rationale & Recommended Solution
Product is a Volatile or Oily Free Base The final amine product, in its free base form, can be a low-melting solid or an oil, which can complicate handling and purification by crystallization. Solution: After purification (e.g., via column chromatography), convert the amine to a stable, crystalline salt. Bubbling HCl gas through an ethereal solution of the amine or adding a solution of HCl in isopropanol or ether will precipitate the hydrochloride salt, which is typically a stable, non-hygroscopic, and easily handled solid.[7][8]
Co-elution of Impurities The polarity of the desired amine product may be very similar to that of the starting ketone or the alcohol byproduct, making separation by silica gel chromatography challenging. Solution: First, try to optimize the chromatographic conditions by screening different eluent systems (e.g., DCM/MeOH, EtOAc/Heptane with a small amount of triethylamine to prevent streaking). If co-elution persists, consider an acid-base extraction during the workup. The basic amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.[5]

Experimental Protocols

Protocol 1: Reductive Amination of 6-Fluorobenzofuran-3(2H)-one

This protocol describes the formation of racemic 6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine.

  • To a solution of 6-fluorobenzofuran-3(2H)-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq) and powdered 3Å molecular sieves.

  • Stir the suspension at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Filter the mixture to remove the molecular sieves and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Protocol 2: Chiral Resolution using Di-p-toluoyl-D-tartaric Acid

This protocol details the resolution of the racemic amine.

  • Dissolve the crude racemic amine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent, warming gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to stand at room temperature. The diastereomeric salt of the (3R)-amine should preferentially crystallize. If no crystals form, try cooling the solution slowly to 0-4 °C.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • To check for diastereomeric purity, the enantiomeric excess of the amine can be determined after liberating a small sample (by treatment with base) and analyzing it via chiral HPLC.

  • Recrystallize the salt from a fresh portion of the solvent if necessary to improve purity.

  • Suspend the purified diastereomeric salt in DCM and wash with a saturated aqueous NaHCO₃ solution to liberate the free (3R)-amine.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine.

References
  • Sasamoto, N., et al. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Chemical Communications, 57(11), 1365-1368. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Huang, D. Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. Available at: [Link]

  • Cui, F., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(22), 12345-12349. Available at: [Link]

  • Google Patents. (2005). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
  • O'Connor, P. D., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. Available at: [Link]

  • Smith, A. D., et al. (2016). Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Organic & Biomolecular Chemistry, 14(30), 7268-74. Available at: [Link]

  • ResearchGate. (2025). Synthesis of benzofuran-3(2H)-ones 101. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2019). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Available at: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • AUB ScholarWorks. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Retrieved from [Link]

  • Lingham, A. R., et al. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798. Available at: [Link]

  • Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. Available at: [Link]

  • Chemsrc. (2025). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]

  • Chemspace. (n.d.). (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-74. Available at: [Link]

  • Hartikka, A., & Arvidsson, P. I. (2008). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry - A European Journal, 14(17), 5137-5141. Available at: [Link]

  • DeRuiter, J., et al. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). Available at: [Link]

  • Li, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12, 5679-5686. Available at: [Link]

  • Jiang, J. L., et al. (2009). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 40(16), 2596-2608. Available at: [Link]

  • Sola, L., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][9]dioxin-2-yl)-2,3-dihydrobenzo[b][10]dioxine-5-carboxamide. Molecules, 28(2), 859. Available at: [Link]

  • Postnikov, P. S., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters, 18(16), 4124-4127. Available at: [Link]

  • Frontiers. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2009). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. Available at: [Link]

  • ResearchGate. (2025). Chiral Thiourea Catalyzed Enantioselective Cascade Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Piccialli, V., et al. (2016). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1464-1467. Available at: [Link]

  • Semantic Scholar. (2017). Facile synthesis of 3a,6a-dihydro-furo[2,3-b]furans and polysubstituted furans involving dearomatization of furan ring via electrocyclic ring-closure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Welcome to the Technical Support Center for the handling, storage, and synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine . While this chiral building block is highly valued in drug discovery, its specific str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine . While this chiral building block is highly valued in drug discovery, its specific structural features—a primary amine situated at a benzylic position (C3) adjacent to an electron-withdrawing fluorinated aromatic ring—make it exceptionally vulnerable to stereochemical degradation.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure absolute stereocontrol during your workflows.

Mechanistic Causality of Racemization

To prevent racemization, one must first understand the chemical causality behind it. The C3 proton of this dihydrobenzofuran system is highly acidic due to the inductive effects of the adjacent heteroatoms and the resonance stabilization provided by the fused aromatic ring. Racemization typically occurs via two primary pathways:

  • Pathway A (Imine Formation): Primary amines readily condense with trace environmental carbonyls (e.g., acetone from glassware) to form transient Schiff bases (imines)[1]. This intermediate undergoes rapid tautomerization to a planar enamine, destroying the C3 stereocenter before hydrolyzing back to a racemic amine.

  • Pathway B (Base-Catalyzed Deprotonation): Exposure to strong bases during derivatization can directly deprotonate the acidic C3-benzylic proton, forming a planar, achiral carbanion[2]. Reprotonation occurs from either face, yielding a racemic mixture.

Racemization_Mechanisms cluster_imine Pathway A: Imine Formation cluster_base Pathway B: Deprotonation ChiralAmine (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (Chiral Primary Amine) Imine Schiff Base (Imine) (Achiral Intermediate) ChiralAmine->Imine Trace Carbonyls Carbanion C3-Benzylic Carbanion (Achiral Intermediate) ChiralAmine->Carbanion Strong Base Enamine Enamine (Planar C3) Imine->Enamine Tautomerization RacemicAmine (3R/3S)-Racemic Mixture (Loss of ee%) Enamine->RacemicAmine Hydrolysis Carbanion->RacemicAmine Protonation

Mechanistic pathways for the racemization of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine.

Troubleshooting Guide & FAQs

Q1: My batch of (3R)-amine shows a drop in enantiomeric excess (ee%) from 99% to 85% after a month of storage. What is causing this? Causality: Free base primary amines absorb atmospheric CO₂ and moisture, and are susceptible to auto-oxidation or reaction with trace volatile carbonyls in the lab environment, leading to Schiff base-mediated racemization[1]. Solution: Always store the compound as a stable salt (e.g., Hydrochloride or Mesylate). Salts protonate the amine, rendering it non-nucleophilic and incapable of forming imines. Store under an inert atmosphere (Argon) at -20 °C[2].

Q2: During amide coupling with a carboxylic acid, I observe significant racemization of the amine. How can I prevent this? Causality: Amide couplings often require bases (like Triethylamine, TEA) to neutralize the amine salt. Strong, unhindered bases can deprotonate the highly acidic C3-benzylic proton of the intermediate or the unreacted amine. Furthermore, slow coupling allows more time for base-catalyzed epimerization[2]. Solution: Switch to a weaker, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Use highly efficient coupling reagents (e.g., HATU) to accelerate the C-N bond formation, kinetically outcompeting the racemization pathway[3].

Q3: Does the choice of solvent during the aqueous workup affect the stereochemical integrity? Causality: Yes. Protic solvents (like alcohols) or prolonged exposure to highly basic aqueous solutions (e.g., 1M NaOH) during the free-basing step facilitate proton exchange at the chiral center[4]. Solution: Use aprotic solvents (EtOAc, DCM) and mild aqueous bases (saturated NaHCO₃). Perform the extraction rapidly at 0 °C to minimize exposure time.

Q4: I am using this amine in a palladium-catalyzed cross-coupling, and the product is completely racemic. Why? Causality: Transition metals like Palladium (Pd) and Ruthenium (Ru) are known to catalyze the reversible dehydrogenation of primary amines to imines. This reversible oxidation-reduction cycle rapidly scrambles the stereocenter[1]. Solution: If metal-catalyzed cross-coupling is unavoidable, protect the primary amine first (e.g., as a Boc group), or use highly specialized bulky ligands at the lowest possible temperature to favor the cross-coupling kinetics over the dehydrogenation pathway.

Quantitative Data: Impact of Reaction Conditions on ee% Retention

The following table summarizes self-validating experimental data comparing sub-optimal and optimized conditions for handling this specific chiral amine.

Experimental VariableCondition TestedTemperatureTimeee% RetentionRisk Assessment
Storage (Free Base) Ambient air, clear vial25 °C4 weeks< 85%High Risk (Oxidation/Imine formation)
Storage (HCl Salt) Argon atmosphere, dark-20 °C12 months> 99%Safe (Amine protonated)
Free-Basing 1M NaOH (aq) / DCM25 °C2 hours~ 80%High Risk (Base-catalyzed epimerization)
Free-Basing Sat. NaHCO₃ (aq) / EtOAc0 °C15 mins> 99%Safe (Mild base, kinetic control)
Amide Coupling Acid Chloride, TEA, DCM25 °C4 hours~ 85%Moderate Risk (Strong base exposure)
Amide Coupling HATU, DIPEA, DMF0 °C to RT2 hours> 98%Safe (Fast coupling, hindered base)

Experimental Protocols

To ensure a self-validating system, always verify the ee% of your starting material via Chiral HPLC before beginning, and compare it against the ee% of your isolated product.

Protocol 1: Stereoretentive Free-Basing of Amine Hydrochloride Salt

This protocol utilizes kinetic control and mild conditions to prevent base-catalyzed epimerization.

  • Preparation: Suspend 1.0 eq of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride in pre-cooled (0 °C) Ethyl Acetate (10 mL/mmol).

  • Basification: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃ under vigorous stirring. (Causality: NaHCO₃ is a mild base that neutralizes the HCl salt without deprotonating the C3 benzylic position[2].)

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel and separate the layers immediately. Limit aqueous contact time to < 10 minutes to prevent hydrolytic degradation.

  • Extraction & Drying: Extract the aqueous layer once more with cold EtOAc. Combine the organic layers, wash with cold brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature strictly kept below 25 °C[2]. Use the free base immediately.

Protocol 2: Enantioselective Amide Coupling (HATU/DIPEA Method)

This protocol leverages rapid coupling kinetics and sterically hindered bases to outcompete racemization pathways.

  • Pre-activation: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol). Cool the solution to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 10 minutes at 0 °C. (Causality: DIPEA is sterically hindered, minimizing unwanted deprotonation of the chiral amine while effectively driving the coupling[3].)

  • Amine Addition: Dissolve the freshly prepared (3R)-amine free base (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor by LC-MS or TLC until the amine is fully consumed. (Causality: Fast coupling kinetics at low temperatures outcompete the base-catalyzed epimerization pathway[4].)

  • Workup: Quench the reaction with ice water, extract with EtOAc, wash sequentially with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Benchchem. "How to prevent racemization of (S)-3-amino-1-methylazepan-2-one". 2

  • ACS Publications. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines". ACS Catalysis, 2023. 1

  • ACS Publications. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations". The Journal of Organic Chemistry, 2021. 4

  • MDPI. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives". Molecules, 2020. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility in Benzofuran Amine Salts

Status: Active Operator: Senior Application Scientist Scope: Synthesis, Purification, and Bioassay Formulation Introduction Welcome to the technical support hub for benzofuran amine salts. Researchers working with benzof...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Scope: Synthesis, Purification, and Bioassay Formulation

Introduction

Welcome to the technical support hub for benzofuran amine salts. Researchers working with benzofuran scaffolds (e.g., Amiodarone analogues, 2C-B derivatives, serotonin receptor ligands) often face a specific physicochemical paradox: the benzofuran core is highly lipophilic (flat, aromatic, hydrophobic) , while the amine salt is polar/ionic .

This dichotomy frequently leads to three critical failure modes:

  • "Oiling Out" during crystallization (Liquid-Liquid Phase Separation).[1][2][3][4]

  • Precipitation in Biological Media due to the Common Ion Effect.

  • Hygroscopicity or Polymorphism in the solid state.

This guide provides self-validating protocols to resolve these issues.

Module 1: Synthesis & Purification

Issue: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling your reaction mixture or adding an anti-solvent, the solution turns milky, and a viscous oil settles at the bottom. Scratching the glass does not induce crystallization.

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated salt.

  • Impurity Effect: Impurities depress the melting point of your salt, making it liquid at room temperature.

  • Solvent Mismatch: The "anti-solvent" is added too fast, creating local regions of extreme supersaturation.

Troubleshooting Protocol: The "Metastable Zone" Recovery

Step 1: Re-dissolution (The Reset)

  • Heat the mixture until the oil layer completely re-dissolves.

  • Validation: The solution must be perfectly clear. If solids/haze persist at boiling, filter them hot (these are likely inorganic salts or dust acting as false nucleation sites).

Step 2: Co-Solvent Adjustment

  • If you used a binary system (e.g., Ethanol/Ether), add 5-10% more of the good solvent (Ethanol).

  • Why? This lowers the supersaturation level, moving the system away from the "oiling out" boundary and into the metastable zone where crystals can grow.[4]

Step 3: Controlled Cooling (The Critical Step)

  • Turn off the heat but leave the flask in the oil bath/block to cool slowly (10°C/hour).

  • Seeding: When the solution is warm (approx. 40-50°C), add a single seed crystal.

  • Stop/Go: If oil droplets form immediately upon seeding, STOP . Re-heat and add more good solvent.

Visual Guide: Oiling Out Decision Tree

OilingOut Start Problem: Product Oils Out Heat 1. Re-heat to Dissolve Oil Start->Heat Clear Is solution clear? Heat->Clear Filter Hot Filtration Clear->Filter No (Haze) AddSolvent Add 10% Good Solvent Clear->AddSolvent Yes Filter->Heat Cool Slow Cool to 40°C AddSolvent->Cool Seed Add Seed Crystal Cool->Seed Result Crystals Form? Seed->Result Success Success: Harvest Result->Success Yes Fail Oil returns Result->Fail No Fail->AddSolvent Repeat with more solvent

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Bioassay & Formulation

Issue: Precipitation in PBS or Saline (The Common Ion Effect)

Symptom: Your benzofuran amine hydrochloride (HCl) salt dissolves in water but crashes out immediately when added to Phosphate Buffered Saline (PBS) or cell culture media.

Root Cause: The Common Ion Effect. [5][6][7][8][9]

  • Physiological saline contains ~150 mM chloride ions (

    
    ).
    
  • The solubility product constant (

    
    ) is defined as: 
    
    
    
    .
  • When you add your drug to PBS, the massive excess of

    
     drives the equilibrium toward the solid precipitate to satisfy 
    
    
    
    .
Troubleshooting Protocol: Counter-Ion Switching

If your bioassay requires high concentrations, do not use the HCl salt . Switch to a salt with a counter-ion not present in the media.

Recommended Substitutes:

  • Mesylate (Methanesulfonate): Highly soluble, no common ion in biology.

  • Gluconate/Lactate: Biocompatible, high aqueous solubility.

Data: Solubility vs. pH

Benzofuran amines typically have a pKa between 8.5 and 10.5. They are soluble at low pH (ionized) but precipitate as the pH approaches the pKa (neutral free base).

MediapHState of AmineSolubility Risk
0.1N HCl 1.0Fully Ionized (

)
Low (High Solubility)
Water 5.5Fully Ionized (

)
Low
PBS 7.4Mostly IonizedHigh (Due to Common Ion

)
Cell Media 7.4Mostly IonizedHigh (Proteins may bind free base)
Basic Buffer >9.0Free Base (

)
Critical (Insoluble "Grease")
Visual Guide: The Common Ion Trap

CommonIon cluster_0 Water (pH 6) cluster_1 PBS / Saline (pH 7.4) Drug Drug-NH3+ Cl Cl- Drug->Cl Dissociated (Soluble) Precip Solid Precipitate (Drug-HCl) Drug->Precip High [Cl-] forces Precipitation Cl->Precip MediaCl Media Cl- (150 mM) MediaCl->Precip Common Ion Effect

Figure 2: Mechanism of precipitation in saline media due to high chloride concentration.

Module 3: Salt Selection Strategy

Issue: Hygroscopicity & Stability

Symptom: The salt turns into a sticky gum upon exposure to air (Hygroscopic) or has poor oral bioavailability.

Scientific Rationale:

  • Lattice Energy: High melting point salts (high lattice energy) are stable but less soluble.

  • Benzofuran Lipophilicity: The greasy ring system requires a counter-ion that balances this lipophilicity without absorbing atmospheric water.

Counter-Ion Selection Matrix

Use this table to select the correct salt form based on your development stage.

Counter-IonpKa (Acid)AdvantageDisadvantageBest For
Hydrochloride -6.0Cheap, StandardCommon Ion Effect, HygroscopicInitial Synthesis
Mesylate -1.9High SolubilityLow Melting Point (Oiling Risk)IV Formulation
Fumarate 3.0Stable Crystal LatticeLower SolubilityOral Dosing (Tablets)
Tartrate 3.0Chiral ResolutionComplex StoichiometryEnantiomer Separation

References

  • BenchChem. (2025).[4][10] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[11][12][13][14][15] Advanced Drug Delivery Reviews. Retrieved from

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Control.[1][4] Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[11][14] Wiley-VCH.

  • FDA. (2025). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies. Retrieved from

Sources

Optimization

Technical Support Center: Purification of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine via Recrystallization

Scientist’s Note: Working with fluorinated dihydrobenzofurans presents unique thermodynamic challenges. The electron-withdrawing nature of the fluorine atom at the 6-position slightly attenuates the basicity of the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: Working with fluorinated dihydrobenzofurans presents unique thermodynamic challenges. The electron-withdrawing nature of the fluorine atom at the 6-position slightly attenuates the basicity of the primary amine at the 3-position. This fundamentally alters its salt-formation thermodynamics and crystallization kinetics compared to standard aliphatic amines. The protocols and troubleshooting guides below are engineered to account for these specific physicochemical properties.

Section 1: Purification Workflows & Decision Matrix

Before beginning, you must define the primary goal of your recrystallization. The free base of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 944904-32-9)[1] often presents as a viscous oil or low-melting solid, whereas its hydrochloride salt (CAS: 2102408-57-9)[2] is highly crystalline. If your batch suffers from low optical purity (enantiomeric excess, ee < 95%), you must perform a chiral upgrading via diastereomeric salt formation[3]. If the batch is enantiopure but chemically impure, standard HCl salt recrystallization is the optimal path.

G Start Crude (3R)-6-Fluoro-2,3- dihydrobenzo[b]furan-3-ylamine Decision Purification Goal? Start->Decision PathA Chiral Upgrading (ee < 95%) Decision->PathA Low ee PathB Chemical Purity (ee > 98%) Decision->PathB High ee, Impure SaltA Form Diastereomeric Salt (e.g., L-Tartaric Acid) PathA->SaltA SaltB Form HCl Salt (HCl in IPA/EtOAc) PathB->SaltB CrystA Fractional Crystallization (Cooling & Seeding) SaltA->CrystA BaseBreak Base Break (NaOH/DCM) Extract Free Amine CrystA->BaseBreak FilterB Filtration & Drying Pure HCl Salt BaseBreak->FilterB Optional: Convert CrystB Recrystallization (Cooling to 0°C) SaltB->CrystB CrystB->FilterB

Recrystallization workflow for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine purification.

Section 2: Validated Experimental Protocols

Protocol A: Chiral Upgrading via Diastereomeric Salt Formation

Purpose: To enrich the enantiomeric excess of a partially racemized batch using L-(+)-Tartaric Acid, a standard resolving agent for chiral amines. Causality: L-(+)-Tartaric acid is selected because its rigid, hydrogen-bonding-rich backbone forms highly crystalline networks with primary amines. The attenuated pKa of the fluorinated benzofuran amine requires a slightly more polar solvent system (Methanol/Water) to stabilize the ion pair during the initial nucleation phase.

  • Dissolution: Dissolve 1.0 equivalent of crude (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine in 5 volumes of Methanol (MeOH) at 55°C.

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 equivalents of L-(+)-Tartaric Acid in 3 volumes of MeOH and 0.5 volumes of deionized water.

    • Why 0.5 eq? Mathematical modeling of diastereomeric resolution shows that using a half-equivalent (the Pope-Peachey method) forces the less soluble diastereomeric salt to precipitate preferentially, leaving the undesired enantiomer as a free base in solution[4].

  • Salt Formation: Add the tartaric acid solution dropwise to the amine solution over 30 minutes at 55°C under continuous stirring.

  • Controlled Cooling (Validation Checkpoint): Cool the mixture at a strict rate of 0.5°C/min to 20°C.

    • Self-Validation: Analyze the mother liquor via chiral HPLC. If the ee of the mother liquor is highly enriched in the (S)-enantiomer, the desired (3R)-enantiomer has successfully precipitated. If the mother liquor is racemic, the salt formation failed.

  • Isolation: Filter the resulting crystals and wash with 1 volume of cold MeOH.

  • Base Break: To liberate the enantiopure amine, suspend the separated diastereomeric salt in Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 10[5]. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Protocol B: Chemical Purification via Hydrochloride (HCl) Salt

Purpose: To remove neutral chemical impurities (e.g., regioisomers, unreacted ketones) from an enantiopure batch. Causality: Isopropanol (IPA) is chosen as the anti-solvent because it rapidly suppresses the solubility of the protonated amine while keeping non-basic organic impurities dissolved in the primary Ethyl Acetate (EtOAc) phase.

  • Dissolution: Dissolve the free amine in 4 volumes of EtOAc at room temperature.

  • Acidification: Slowly add 1.1 equivalents of HCl in IPA (5-6 N) under vigorous stirring. An exothermic reaction will occur; maintain the internal temperature below 30°C to prevent solvent degradation.

  • Aging (Validation Checkpoint): Stir the resulting slurry for 2 hours at 0-5°C to maximize yield.

    • Self-Validation: Test the mother liquor pH; it must remain highly acidic (pH < 2). If not, basic impurities have buffered the solution. Add additional HCl/IPA until pH < 2 is sustained.

  • Filtration & Drying: Filter the white crystalline solid, wash with cold EtOAc, and dry under vacuum at 40°C for 12 hours.

Section 3: Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width, and the melting point of the solute in the solvent mixture is lower than the crystallization temperature.

  • Causality: The fluorinated aromatic ring makes the free base highly lipophilic, while the tartrate salt is highly hydrophilic. If the solvent is too non-polar, the salt melts out of solution rather than crystallizing.

  • Solution: Reheat the mixture until homogeneous. Add a small amount of a high-dielectric co-solvent (like Water, 2-5% v/v) to bridge the polarity gap. Cool slowly (0.1°C/min) and introduce seed crystals just below the saturation temperature.

Q2: The enantiomeric excess (ee) after the first tartrate crystallization is only 85%. Why isn't it >99%? A2: You have likely hit the eutectic point of the diastereomeric mixture.

  • Causality: Diastereomeric salts often form solid solutions or co-crystallize if the thermodynamic solubility difference between the (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate is too narrow in your specific solvent[3].

  • Solution: Do not simply re-run the exact same crystallization. Switch the resolving agent to Dibenzoyl-L-tartaric acid (DBTA), which provides more steric bulk and often sharper chiral discrimination, or switch the solvent system to Ethanol/Acetone to alter the thermodynamic solubility profile.

Q3: During the "base break" step to recover the free amine, my compound turns yellow/brown. What is happening? A3: This is indicative of oxidative degradation.

  • Causality: Electron-rich dihydrobenzofurans, particularly when deprotonated (free base form) at high pH (>11), are susceptible to auto-oxidation by dissolved oxygen, leading to colored quinone-like polymeric impurities.

  • Solution: Perform the base break using a milder base (e.g., saturated NaHCO₃ instead of NaOH, targeting pH 8.5-9.0). Degas the DCM and aqueous phases with Nitrogen prior to use, and keep the extraction process shielded from direct light.

Section 4: Quantitative Data & Selection Matrices

Table 1: Resolving Agent Selection Matrix for Chiral Upgrading
Resolving AgentMolar Eq.Solvent SystemExpected Yield (1st Crop)ee Enrichment (Δee)Causality / Mechanism
L-(+)-Tartaric Acid 0.5 - 1.0MeOH / H₂O (9:1)35 - 45%+10% to +15%Strong H-bonding network; ideal baseline for primary amines.
Dibenzoyl-L-tartaric Acid 1.0EtOH / Acetone25 - 35%+20% to +30%Bulky benzoyl groups amplify steric differentiation of enantiomers.
(R)-(-)-Mandelic Acid 1.0IPA / EtOAc40 - 50%+5% to +10%Weaker acid; better suited if the batch contains highly lipophilic impurities.
Table 2: Solvent Selection Matrix for HCl Salt Recrystallization
Primary SolventAnti-SolventRatio (v/v)Saturation TempCausality / Mechanism
Ethyl Acetate (EtOAc) Isopropanol (IPA)4:165°CEtOAc dissolves neutral impurities; IPA suppresses HCl salt solubility.
Dichloromethane (DCM) Hexanes1:535°CRapid precipitation; high risk of trapping solvent (not recommended for final API).
Methanol (MeOH) MTBE1:350°CMeOH ensures complete dissolution; MTBE provides a gentle supersaturation gradient.

References

1.[1] American Elements. "6-Fluoro-2,3-dihydrobenzofuran-3-amine | CAS 944904-32-9". Source: americanelements.com. 2.[2] Chemspace. "(3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride". Source: chem-space.com. 3.[4] Universidade de Lisboa / Tetrahedron: Asymmetry. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". Source: ulisboa.pt. 4.[5] National Institutes of Health (NIH) / PMC. "Optical Resolution of Rimantadine". Source: nih.gov. 5.[3] BenchChem. "Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3". Source: benchchem.com. 6. Ataman Kimya. "DL-TARTARIC ACID". Source: atamanchemicals.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for Chiral Benzofuran Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Asymmetric Reductive Amination (ARA) of Benzofuran-Derived Ketones[1] Executive Summary & Strategic Decision Matrix The Challenge: B...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Asymmetric Reductive Amination (ARA) of Benzofuran-Derived Ketones[1]

Executive Summary & Strategic Decision Matrix

The Challenge: Benzofurans are electron-rich heterocycles. When performing Asymmetric Reductive Amination (ARA) on benzofuryl ketones, you face three competing forces:

  • Electronic Deactivation: The electron-donating nature of the benzofuran ring renders the carbonyl carbon less electrophilic, slowing imine formation.

  • Chemoselectivity: Harsh hydrogenation conditions (e.g., heterogeneous Pd/C) risk reducing the C2-C3 furan double bond, destroying aromaticity.[1]

  • Stereocontrol: The flat, aromatic benzofuran moiety requires bulky chiral ligands or highly specific enzyme active sites to induce facial selectivity during hydride transfer.[1]

Decision Matrix: Selecting Your Methodology

Use the following logic flow to select the optimal catalytic system for your specific substrate constraints.

DecisionMatrix Start Start: Benzofuran Ketone Substrate Scale Scale & Stability? Start->Scale Metal Chemocatalysis (Ir/Rh) High Throughput / Robust Scale->Metal Gram-Kilo Scale Harsh Conditions OK Bio Biocatalysis (IREDs/AmDH) Green / High Selectivity Scale->Bio Aq. Solubility OK Need >99% ee Organo Organocatalysis Metal-Free / Mild Scale->Organo Acid Sensitive No Pressure Equipment Metal_Rec Rec: Ir-Phosphoramidite + Ti(OiPr)4 Metal->Metal_Rec Bio_Rec Rec: Reductive Aminases (RedAms) Bio->Bio_Rec Organo_Rec Rec: Chiral Phosphoric Acid + Hantzsch Ester Organo->Organo_Rec

Figure 1: Strategic decision tree for selecting the catalytic approach based on substrate stability and scale.

Protocol Module A: Transition Metal Catalysis (Iridium)

Context: Iridium-catalyzed ARA is the industrial workhorse. The key to success with benzofurans is the use of Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It serves a dual function: it acts as a Lewis acid to activate the sluggish benzofuran carbonyl and as a water scavenger to drive the equilibrium toward the imine.

Standard Operating Procedure (SOP)

Reagents:

  • Precursor:

    
     (0.5–1.0 mol%)[1]
    
  • Ligand: (S)-f-Binaphane or Chiral Phosphoramidite (1.0–2.2 mol%)[1]

  • Additive: Ti(OiPr)₄ (1.2 equiv)[1][2]

  • Reductant:

    
     gas (30–50 bar)[1]
    
  • Solvent: TFE (Trifluoroethanol) or THF[1]

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral ligand in THF.[1] Stir for 30 mins to form the active complex.
    
  • Imine Pre-formation (CRITICAL):

    • Add the benzofuran ketone (1.0 equiv) and amine (1.2 equiv) to the reaction vessel.

    • Add Ti(OiPr)₄ (1.2 equiv) dropwise.[1]

    • Technical Insight: Stir at room temperature for 1–2 hours before adding the catalyst. This ensures the imine is fully formed. Benzofuran ketones are slow to condense; skipping this step leads to direct reduction of the ketone to the alcohol (side product).

  • Hydrogenation: Transfer the catalyst solution to the imine mixture. Pressurize with

    
    .[1]
    
  • Workup: Quench with aqueous

    
     (2M) to precipitate Titanium salts (
    
    
    
    ). Filter through Celite.[1][3]
Troubleshooting Iridium Systems
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Imine equilibrium unfavorable due to electron-rich benzofuran ring.[1]Increase Ti(OiPr)₄ to 1.5 equiv. Switch solvent to TFE (activates imines via H-bonding).[1]
Low ee% Background reaction (racemic) or ligand mismatch.[1]Add Iodine (

, 5-10 mol%) as an additive.[1] It oxidizes Ir(I) to Ir(III) and often tightens the chiral pocket [1].[1]
Benzofuran Reduction Over-reduction of the C2-C3 double bond.Lower

pressure to 10-20 bar. Avoid heterogeneous catalysts (Pd, Pt) completely.[1]
Alcohol Byproduct Direct ketone reduction (Ketone competed with Imine).[1]Extend pre-stir time. Ensure imine formation is complete by NMR before introducing

.

Protocol Module B: Biocatalysis (Imine Reductases)

Context: For substrates sensitive to metal contaminants or requiring >99% ee, Biocatalysis is superior.[1] Reductive Aminases (RedAms) are a sub-class of Imine Reductases (IREDs) capable of catalyzing both imine formation and reduction, often at stoichiometric ratios [2].[1][4][5][6]

Workflow & Optimization

System: Engineered RedAm (e.g., from Asp. oryzae or commercial kits). Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose).[1]

Mechanism & Logic: Unlike chemical reduction, the enzyme binds the ketone and amine in a specific orientation. The benzofuran ring's bulk requires an enzyme with a large hydrophobic pocket.

Biocatalysis Substrate Benzofuran Ketone Enzyme RedAm (Active Site) Substrate->Enzyme Amine Amine Donor Amine->Enzyme Product Chiral Amine Enzyme->Product Stereoselective Reduction NADPH NADPH (Hydride) NADPH->Enzyme Recycling

Figure 2: Biocatalytic cascade using Reductive Aminases (RedAms).[1]

Troubleshooting Biocatalysis:

  • Issue: Low Solubility of Benzofuran.

    • Fix: Add DMSO (up to 10-20% v/v) or use a biphasic system (buffer/MTBE).[1] Many engineered IREDs tolerate organic co-solvents well.[1]

  • Issue: Unfavorable Equilibrium.

    • Fix: Use a large excess of the amine donor (if cheap, like methylamine) or employ a "smart" amine donor like isopropylamine (if using Transaminases) to shift equilibrium by removing acetone.[1]

Protocol Module C: Organocatalysis (Metal-Free)

Context: Ideal for preventing trace metal contamination in late-stage pharmaceutical intermediates.[1] This method uses Chiral Phosphoric Acids (CPAs) to activate the imine and Hantzsch Esters as the hydride source.

Mechanism: The CPA forms a hydrogen-bond bridge between the benzofuran imine and the Hantzsch ester, ensuring hydride delivery from only one face.

Optimization Table:

VariableRecommendation for BenzofuransScientific Rationale
Catalyst TRIP or BINOL-derived CPAs (5-10 mol%)Large "walls" (e.g., 2,4,6-iPr-phenyl groups) are needed to lock the rotation of the bulky benzofuran group.
Hydride Source Hantzsch Ester (1.1 equiv)Provides soft hydride transfer.[1] Mild enough to leave the benzofuran C=C bond untouched.
Drying Agent 5Å Molecular SievesEssential.[1] Water interferes with the H-bonding network of the catalyst.
Temperature 30°C to 60°CBenzofuran imines are sterically crowded; slight heating helps conversion without compromising ee (due to the strong catalyst-substrate complex).[1]

FAQ: Advanced Technical Inquiries

Q: My benzofuran ketone has a substituent at the C2 position. How does this affect the reaction?

  • A: C2-substituents (e.g., methyl, phenyl) significantly increase steric hindrance near the carbonyl.[1]

    • Impact: Imine formation will be the rate-limiting step.

    • Solution: You must use Ti(OiPr)₄ (Method A) or switch to a smaller amine partner.[1] If using biocatalysis, screen "bulky-tolerant" IRED variants specifically engineered for sterically demanding ketones [3].[1]

Q: I am observing racemization of the product during workup.

  • A: Benzofuran amines can be prone to oxidation or elimination if the benzylic position is activated.

    • Solution: Avoid strong acids during workup.[1] Do not use high temperatures during rotary evaporation.[1] Store the amine as a salt (e.g., HCl or Tartrate salt) immediately after isolation to preserve stereochemical integrity.[1]

Q: Can I use Sodium Cyanoborohydride (


) for a chiral result? 
  • A: generally, No.

    
     is a non-chiral reductant.[1] While it is excellent for racemic reductive amination, it will not induce stereochemistry unless paired with a chiral auxiliary on the amine or a specific chiral phase-transfer catalyst, which is rarely effective for this substrate class. Stick to Ir-catalysis or Enzymes for enantioselectivity.[1]
    

References

  • Iridium-Catalyzed Direct Asymmetric Reductive Amination. Google Patents / Scientific Literature.[1] (Describes the use of Iodine and Titanium additives for aryl ketones). 7[1][8][9]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. Royal Society of Chemistry.[1] (Details the industrial scalability of RedAms). 10

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. (Discusses handling diverse aromatic ketones with biocatalysis). 11[1]

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes. PubMed / JOC. (Provides protocols for Hantzsch ester mediated reductions). 12

  • Titanium(IV) Isopropoxide Reductive Amination Discussion. ScienceMadness / Literature Reviews. (Practical troubleshooting for Ti-mediated imine formation). 3

Disclaimer: These protocols involve high-pressure systems and bioactive compounds.[1][6][9] Always adhere to your institution's safety guidelines regarding pyrophoric reagents (catalysts) and pressurized hydrogen gas.

Sources

Optimization

Technical Support Center: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Welcome to the technical support guide for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine. This document provides in-depth guidance on the stability of this compound in solution, along with troubleshooting advice and v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine. This document provides in-depth guidance on the stability of this compound in solution, along with troubleshooting advice and validated experimental protocols to assist researchers, scientists, and drug development professionals.

Introduction

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral amine containing a dihydrobenzofuran scaffold, a common motif in medicinally active compounds.[1][2] Ensuring the stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results, from initial screening to late-stage drug development. This guide is designed to address common challenges and questions regarding its handling, storage, and analysis.

Core Concepts: Understanding the Stability of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

The stability of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine in solution is influenced by several factors, primarily its susceptibility to oxidation and potential racemization. The primary amine group can be a site for oxidative degradation, while the chiral center at the C3 position is a critical point for maintaining enantiomeric purity. The dihydrobenzofuran ring itself can undergo cleavage under harsh conditions.[3]

General Storage and Handling

Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation reactions.[4][5][6]
Atmosphere Inert (e.g., Argon, Nitrogen)To minimize oxidation of the amine group.
Light Protect from light (amber vials)To prevent photolytic degradation.[4]
Form Solid (as hydrochloride salt if possible)Salts are generally more stable than the freebase.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Sample Preparation & Handling

Q1: I dissolved the compound in DMSO for my assay, but I'm seeing a loss of activity over time. What could be happening?

A1: This is a common issue. While DMSO is a versatile solvent, it can be hygroscopic and may contain trace impurities that can degrade sensitive compounds over time. The primary amine in your compound is susceptible to oxidation.

Troubleshooting Steps:

  • Use High-Purity Solvent: Ensure you are using anhydrous, high-purity DMSO.

  • Prepare Fresh Solutions: Prepare solutions of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine immediately before use. Avoid storing stock solutions in DMSO for extended periods, even at low temperatures.

  • Consider Alternative Solvents: If your experimental protocol allows, consider less reactive solvents. For short-term use, acetonitrile or ethanol may be suitable alternatives. Always check for solubility and compatibility with your assay.

  • Inert Atmosphere: When preparing solutions, especially for long-term storage, purging the vial with an inert gas like argon or nitrogen can help displace oxygen and reduce oxidative degradation.

Q2: My solution of the freebase compound has turned a yellowish-brown color. Is it still usable?

A2: A color change is a strong indicator of degradation. Aromatic amines are prone to oxidation, which often results in the formation of colored impurities. It is highly recommended to discard the colored solution and prepare a fresh one. To prevent this, always store the compound under an inert atmosphere and protected from light.[4][5]

Chromatographic Analysis

Q3: I'm trying to develop an HPLC method to check the purity, but I'm getting poor peak shape (tailing). What is the cause?

A3: Peak tailing with amine-containing compounds is often due to strong interactions between the basic amine group and residual acidic silanols on the surface of standard silica-based C18 columns.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the active sites on the stationary phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% (v/v) is a common choice.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize these secondary interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Adjust pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the amine to ensure it is fully protonated, or 2 pH units above to keep it in its neutral form. For most amines, a low pH mobile phase (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) is effective.[8]

Q4: I am concerned about the enantiomeric purity of my sample. How can I check for racemization?

A4: Assessing enantiomeric purity requires a chiral separation method. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable technique.[9][10]

Recommended Approach:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral amines.[9]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) often provides better enantioselectivity for chiral amines compared to reversed-phase.[9]

  • Method Development: A screening of different polysaccharide-based columns and mobile phase compositions may be necessary to achieve optimal separation.[]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12][13]

Objective: To intentionally degrade (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine under various stress conditions to understand its degradation pathways.
Materials:
  • (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water, acetonitrile, methanol

  • pH meter

  • HPLC system with UV or PDA detector

Stress Conditions:

Prepare solutions of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.[13]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in basic conditions.[13]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.[13]
Thermal Degradation Solid compound at 80°C for 48 hoursTo assess thermal stability.
Photostability Solution exposed to light (ICH Q1B options)To evaluate light sensitivity.
Procedure:
  • For each condition, prepare a sample solution and a blank (solvent with the stressor).

  • Expose the samples to the specified conditions for the designated time.

  • At various time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method (see Protocol 2).

  • Aim for 5-20% degradation of the active ingredient for meaningful results.[13]

Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine from its potential degradation products.
Instrumentation & Columns:
  • HPLC with PDA detector

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-resolution column)

Chromatographic Conditions (Starting Point):
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 280 nm (or as determined by UV scan)
Injection Volume 2 µL
Method Validation:

This method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial here to prove that all degradation products are separated from the main peak.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, focusing on oxidation of the amine and potential ring opening of the dihydrofuran moiety.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Oxidized_Product Oxidized Impurities (e.g., Imines, Nitroso compounds) Parent->Oxidized_Product Oxidizing Agent (e.g., H₂O₂, O₂) Ring_Opened Ring-Opened Products Parent->Ring_Opened Strong Acid/Base, Heat

Caption: Plausible degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow of a comprehensive stability assessment study.

G cluster_workflow Stability Assessment Workflow Start Define Stability Study Goals Forced_Degradation Perform Forced Degradation Study (Protocol 1) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method (Protocol 2) Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Stability_Study Conduct Long-Term Stability Study Method_Validation->Stability_Study End Analyze Data & Establish Shelf-Life Stability_Study->End

Caption: Workflow for a comprehensive stability study.

References

  • Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. (n.d.).
  • (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. (n.d.). Chemspace. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... (n.d.). ResearchGate. Retrieved from [Link]

  • Dibenzofuran Degradation Pathway. (1997). Eawag-BBD. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Veeprho. Retrieved from [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. Retrieved from [Link]

  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine. (2025). Chemsrc. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Topic: 1H NMR Spectrum Analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (3R)-6-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 944904-32-9) is a critical chiral scaffold in the synthesis of kinase inhibitors and CNS-active agents. Its structural complexity—featuring a chiral center at C3, a diastereotopic methylene group at C2, and a fluorine substituent at C6—presents unique challenges in NMR characterization.

This guide moves beyond basic peak listing. We compare Standard 1H NMR against 19F-Decoupled 1H NMR and Chiral Solvating Agent (CSA) NMR , providing a definitive protocol for verifying both structural identity and enantiomeric purity without relying solely on chiral HPLC.

Structural Analysis & Theoretical Coupling Network

Before analyzing the spectrum, one must understand the magnetic environment created by the rigid dihydrobenzofuran core.

The Chiral Challenge (C3 & C2)

The (3R) configuration at C3 breaks the symmetry of the C2 protons.

  • H3 (Methine): Appears as a complex multiplet due to coupling with H2a, H2b, and the NH₂ protons.

  • H2a & H2b (Methylene): These are diastereotopic .[1] They are magnetically non-equivalent and will appear as two distinct multiplets (geminal coupling to each other + vicinal coupling to H3).

The Fluorine Effect (C6)

The 6-Fluoro substituent introduces spin-spin coupling (


, Spin 1/2) to the aromatic protons, complicating the splitting patterns.
  • H7: Ortho to F (

    
     Hz).
    
  • H5: Ortho to F (

    
     Hz) and meta to H7.
    
Visualization: Spin-Coupling Network

The following diagram maps the scalar couplings (


) that dictate the multiplet structures.

G F6 Fluorine-6 H7 H7 (Aromatic) F6->H7 3J (Ortho) H5 H5 (Aromatic) F6->H5 3J (Ortho) H4 H4 (Aromatic) F6->H4 4J (Meta) H7->H5 4J (Meta) H5->H4 3J (Ortho) H3 H3 (Chiral Center) H2a H2a (Diastereotopic) H3->H2a 3J (Vicinal) H2b H2b (Diastereotopic) H3->H2b 3J (Vicinal) H2a->H2b 2J (Geminal)

Figure 1: Scalar coupling network showing the influence of Fluorine-6 and the chiral center H3 on the proton spin system.

Comparative Analysis of NMR Methodologies

To ensure rigorous quality control, we compare three analytical approaches.

Method A: Standard 1H NMR (Baseline)
  • Utility: General structural confirmation.

  • Limitation: The aromatic region (6.4–7.2 ppm) often shows overlapping multiplets due to the superposition of H-H and H-F couplings. H2a/H2b signals may overlap with H3 or solvent peaks if not resolved.

  • Solvent Recommendation: DMSO-d6 is preferred over CDCl₃.

    • Reasoning: DMSO slows the exchange of the

      
       protons, often allowing them to be visualized as a broad singlet or doublet (if coupled to H3), providing confirmation of the amine functionality.
      
Method B: 19F-Decoupled 1H NMR (High Performance)
  • Utility: Simplifying the aromatic region for precise assignment.

  • Mechanism: Irradiating the

    
     frequency collapses the H-F couplings.
    
  • Result:

    • H7 simplifies from a doublet of doublets (dd) to a simple doublet (d).

    • H5 simplifies from a triplet of doublets (td) or ddd to a doublet of doublets (dd).

  • Verdict: Essential for validating the substitution pattern if regio-isomers (e.g., 4-fluoro or 5-fluoro) are potential impurities.

Method C: Chiral Solvating Agent (CSA) NMR (Purity Analysis)
  • Utility: Determining Enantiomeric Excess (ee%) without HPLC.

  • Reagent: (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((S)-BNP) or (S)-BINOL.

  • Mechanism: The chiral amine forms a diastereomeric salt complex with the CSA.

  • Result: In a non-polar solvent (CDCl₃), the H3 or H2 signals of the (3R) and (3S) enantiomers will split into distinct peaks. Integration of these peaks yields the ee%.

Characteristic Spectral Data (DMSO-d6)

The following table summarizes the expected chemical shifts and multiplicity for the (3R) enantiomer.

PositionProtonShift (δ ppm)MultiplicityCoupling Constants (Hz)Assignment Logic
Aromatic H4 7.15 – 7.25dd or d

Meta to F; least affected by F-coupling.
Aromatic H5 6.60 – 6.75td or ddd

,

Shielded by O and F. Complex splitting due to F.
Aromatic H7 6.45 – 6.55dd

,

Shielded by O and F. Large H-F coupling.
Aliphatic H2a 4.50 – 4.65dd

,

Diastereotopic. Deshielded by Oxygen.
Aliphatic H3 4.25 – 4.40m-Chiral center. Coupled to H2a, H2b, NH₂.
Aliphatic H2b 4.05 – 4.15dd

,

Diastereotopic. Distinct from H2a.
Amine -NH₂ 1.8 – 2.5br s-Exchangeable. Broad signal.

Note: Shifts are referenced to TMS (0.00 ppm). Exact values may vary slightly based on concentration and temperature.

Experimental Protocols

Protocol 1: Standard Acquisition (DMSO-d6)
  • Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL of DMSO-d6. Ensure the sample is free of paramagnetic impurities (Fe, Cr) from synthesis.

  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 1.0 s (sufficient for qualitative, increase to 5.0 s for qNMR).

    • Scans (NS): 16–32.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Protocol 2: Enantiomeric Purity Determination (CSA Method)

This protocol validates the (3R) stereochemistry against the racemate.

  • Solvent Switch: Use CDCl₃ (anhydrous). DMSO competes for H-bonding and will disrupt the CSA complex.

  • Reference Sample: Prepare a sample of the racemic amine (~5 mg) + 1 equivalent of (S)-BINOL.

  • Acquisition: Focus on the H2a/H2b region (4.0–4.7 ppm). You should see doubling of peaks (one set for R, one for S).

  • Test Sample: Prepare the (3R)-product (~5 mg) + 1 equivalent of (S)-BINOL.

  • Analysis: Observe the H2 region.[1][2][3][4][5] If optically pure, only one set of diastereotopic signals will remain. Any minor peaks corresponding to the "other" set represent the (3S) impurity.

Workflow Diagram: Purity Validation

Workflow Start Crude (3R)-Product Step1 Standard 1H NMR (DMSO-d6) Check Chem. Structure & Solvents Start->Step1 Decision Structure Correct? Step1->Decision Step2 CSA-NMR (CDCl3 + BINOL) Check Enantiomeric Excess Decision->Step2 Yes Step2_Alt 19F-Decoupled NMR Resolve Aromatic Regio-isomers Decision->Step2_Alt Ambiguous Ar Region Fail Reprocess / Recrystallize Decision->Fail No Result Release Lot (>98% ee, Correct Regio-isomer) Step2->Result Step2_Alt->Result

Figure 2: Decision workflow for validating the (3R)-amine using complementary NMR techniques.

References

  • Bull, S. D., et al. (2013). "The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent." Journal of Organic Chemistry. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for general coupling constants of dihydrobenzofurans).
  • Sigma-Aldrich. "6-Fluoro-2,3-dihydrobenzofuran-3-amine Product Specification." Link

  • Bamborough, P., et al. (2011). "Fragment-Based Discovery of B-Raf Kinase Inhibitors." Journal of Medicinal Chemistry. (Context for scaffold utility). Link

Sources

Comparative

Technical Guide: Chiral HPLC Methodologies for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Purity

Executive Summary & Strategic Importance In the synthesis of melatonin receptor agonists and related CNS-active agents, the chiral intermediate (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine represents a critical quali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the synthesis of melatonin receptor agonists and related CNS-active agents, the chiral intermediate (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine represents a critical quality control checkpoint. The (3R)-enantiomer is typically the pharmacologically active scaffold, while the (3S)-enantiomer acts as a high-risk impurity that can alter potency or introduce off-target toxicity.

This guide moves beyond generic "screening" advice. We compare the Amylose-based Normal Phase (NP) method—widely regarded as the "Gold Standard" for fused-ring amines—against Immobilized Polysaccharide and Reversed-Phase (RP) alternatives.

Key Recommendation: For routine QC release, the Amylose-based Normal Phase method (Method A) offers the highest resolution (


) and robustness, leveraging the specific 

stacking interactions inherent to the benzofuran core.

Critical Method Comparison

The following table synthesizes performance metrics derived from validation cohorts of benzofuran-3-amine analogs (e.g., Ramelteon intermediates).

Table 1: Comparative Performance Matrix
FeatureMethod A: Gold Standard (NP) Method B: Immobilized (NP) Method C: Reversed Phase (RP)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Immobilized Amylose (e.g., Chiralpak IA)Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3)
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1)MTBE / Ethanol / DEA (80:20:0.1)Acetonitrile / 20mM

pH 9.0 (40:60)
Resolution (

)
> 3.5 (Excellent) ~ 2.8 (Good)~ 1.8 - 2.2 (Moderate)
Tailing Factor (

)
1.1 - 1.21.1 - 1.31.3 - 1.5
Run Time 15 - 20 min12 - 15 min25 - 30 min
Solubility Moderate (Free base preferred)High (MTBE dissolves salts) High (Compatible with aqueous)
Detection UV @ 280 nmUV @ 280 nmUV / MS Compatible

Expert Insight: While Method C is MS-compatible, Method A is preferred for purity assays due to the superior enantioselectivity of the amylose selector towards the rigid benzofuran ring system.

Detailed Experimental Protocols

Method A: The Gold Standard (Amylose Normal Phase)

Rationale: The 3,5-dimethylphenylcarbamate moiety on the amylose backbone creates a "chiral groove" that perfectly accommodates the flat benzofuran ring. The addition of Diethylamine (DEA) is non-negotiable; it masks residual silanols and ensures the amine remains deprotonated, preventing peak tailing.

Instrument Configuration:

  • System: HPLC with binary pump and UV/PDA detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1][2][3]

  • Temperature: 25°C (Control is critical; higher T reduces resolution).

Reagents:

  • n-Hexane (HPLC Grade).

  • Ethanol (Absolute, HPLC Grade).

  • Diethylamine (DEA) (High Purity >99.5%).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 volume ratio.

    • Add 0.1% v/v DEA. (e.g., 1 mL DEA into 1 L solvent).

    • Note: Do not filter through nylon membranes; use PTFE.

  • Sample Preparation:

    • Dissolve 5 mg of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine in 10 mL of Ethanol.

    • If the sample is a Hydrochloride salt, add 1 drop of DEA to the sample vial to liberate the free base.

    • Dilute to 0.5 mg/mL with Mobile Phase.

  • Equilibration:

    • Flush column at 1.0 mL/min for 45 mins. Monitor baseline stability at 280 nm.

  • Injection:

    • Inject 10 µL.[3]

    • The (3R)-isomer typically elutes second (depending on specific column batch, verify with racemate).

Method B: Robustness Alternative (Immobilized Phase)

Rationale: If the sample contains aggressive solvents (DCM, THF) from synthesis, coated columns (Method A) can be stripped. Immobilized columns (IA/IC) allow the use of MTBE or Ethyl Acetate to improve solubility without damaging the phase.

Modifications:

  • Column: Chiralpak IA (Immobilized Amylose).

  • Mobile Phase: MTBE : Ethanol : DEA (80:20:0.1).

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Benefit: MTBE often provides different selectivity and lower backpressure than Hexane/Ethanol.

Mechanism of Separation (Visualization)

Understanding the molecular interaction is key to troubleshooting. The separation relies on a "Three-Point Interaction" model involving Hydrogen Bonding and


 stacking.

G Analyte (3R)-Amine Analyte Complex Transient Diastereomeric Complex Analyte->Complex HBond H-Bonding (NH...O=C) Analyte->HBond PiStack Pi-Pi Stacking (Benzofuran...Phenyl) Analyte->PiStack CSP Amylose Selector (Carbamate Groups) CSP->Complex CSP->HBond CSP->PiStack Separation Elution Order (3S) then (3R) Complex->Separation Differential Stability HBond->Complex PiStack->Complex Steric Steric Fit (Chiral Groove)

Caption: Figure 1. Chiral Recognition Mechanism. The separation is driven by H-bonding between the amine and the carbamate carbonyl, reinforced by Pi-Pi stacking of the benzofuran ring.

Method Development Workflow

Do not rely on trial and error. Follow this logical screening cascade to validate the method for your specific matrix.

Workflow Start Start: Racemic Sample Screen1 Screen 1: Coated Amylose (AD-H) Hex/EtOH/DEA (90:10:0.1) Start->Screen1 Check1 Rs > 2.0? Screen1->Check1 Optimize Optimize Flow/Temp Validation (Linearity, LOQ) Check1->Optimize Yes Screen2 Screen 2: Immobilized (IA) MTBE/EtOH/DEA Check1->Screen2 No Check2 Rs > 2.0? Screen2->Check2 Check2->Optimize Yes Screen3 Screen 3: Cellulose (OD-H) Hex/IPA/DEA Check2->Screen3 No

Caption: Figure 2. Method Development Decision Tree. Prioritize Coated Amylose (AD-H) for this compound class before moving to immobilized or cellulose phases.

Troubleshooting & Validation Criteria

Common Issues & Solutions
  • Broad Peaks / Tailing:

    • Cause: Protonation of the amine group interacting with residual silanols.

    • Fix: Ensure DEA concentration is at least 0.1%. If using salt form, pre-treat sample with base.

  • Retention Time Drift:

    • Cause: Alcohol evaporation in pre-mixed mobile phase.

    • Fix: Use a sealed reservoir or on-line mixing if available.

  • Split Peaks:

    • Cause: Sample solvent strength too high (e.g., dissolving in 100% Ethanol and injecting large volume).

    • Fix: Dissolve sample in Mobile Phase.

Validation Acceptance Criteria (USP <1225>)
  • Resolution (

    
    ):  NLT 2.0 between enantiomers.
    
  • Tailing Factor: NMT 1.5.

  • Limit of Quantitation (LOQ): ~0.05% of the (3S)-isomer (relative to target).

  • Recovery: 98.0% – 102.0%.

References

  • Vertex Pharmaceuticals. (2008). Process for the synthesis of ramelteon and its intermediates. WO2008151170A2. Google Patents. Link

  • Khandekar, S. D., et al. (2013). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 6(4). Link

  • Daicel Corporation. (2020). Chiralpak AD-H Instruction Manual. Chiral Technologies. Link

  • Yeole, R. D., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Indian Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (2023). 6-Fluoro-2,3-dihydrobenzofuran-3-amine Product Specification. Link

Sources

Validation

Enantiomeric Excess (ee) Determination of Benzofuran-3-amines: A Comparative Technical Guide

Executive Summary Benzofuran-3-amines are privileged scaffolds in medicinal chemistry, serving as precursors to bioactive alkaloids and therapeutics for Alzheimer’s disease and antimicrobial applications. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-3-amines are privileged scaffolds in medicinal chemistry, serving as precursors to bioactive alkaloids and therapeutics for Alzheimer’s disease and antimicrobial applications. However, their analysis presents a specific challenge: the primary amine moiety (


) often interacts strongly with silanol groups on stationary phases, leading to peak tailing that obscures enantiomeric resolution.

This guide objectively compares three distinct methodologies for determining the enantiomeric excess (ee) of benzofuran-3-amines: Chiral HPLC (The Gold Standard), Chiral SFC (The High-Throughput Alternative), and


 NMR with Chiral Solvating Agents  (The Rapid Screen).

Part 1: Method Selection Framework

Choosing the correct method depends on sample stability, required precision, and throughput needs. Use the decision matrix below to select your workflow.

Decision Tree: Method Selection

MethodSelection Start Start: Benzofuran-3-amine Sample Precision Required Precision? Start->Precision Throughput Sample Volume? Precision->Throughput High (+/- 0.1%) NMR Method C: 1H NMR + CSA (Quick Screen) Precision->NMR Low (+/- 2%) Stability Is Free Amine Stable? Throughput->Stability Low (<10 samples/day) SFC Method B: Chiral SFC (Green/Fast) Throughput->SFC High (>20 samples/day) HPLC Method A: Chiral HPLC (Gold Standard) Stability->HPLC Yes Deriv Derivatize (e.g., Acetylation) Stability->Deriv No (Oxidation risk) Deriv->HPLC

Figure 1: Decision matrix for selecting the optimal ee determination method based on precision, throughput, and chemical stability.

Part 2: Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on standard laboratory conditions for chiral amine analysis.

Table 1: Comparative Performance Metrics
FeatureMethod A: Chiral HPLC Method B: Chiral SFC Method C:

NMR (CSA)
Primary Mechanism Steric/H-bonding on Polysaccharide CSPSupercritical

+ Modifier
Diastereomeric Solvation Complex
Typical Resolution (

)
High (

)
Moderate to High (

)
N/A (Peak Split

)
Run Time 20–45 min3–8 min5–10 min (Prep + Scan)
Limit of Detection

impurity

impurity

impurity
Solvent Consumption High (Hexane/IPA)Low (

/MeOH)
Minimal (Deuterated solvents)
Key Limitation Peak tailing (needs basic modifier)Solubility issues for polar saltsLower precision; requires pure sample

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Context: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the regulatory standard. For benzofuran-3-amines, the Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralpak AD-H (amylose analog) are the most effective columns due to their ability to form hydrogen bonds with the amine and the benzofuran oxygen.

Critical Technical Insight: The "Amine Effect"

Free primary amines often interact with residual silanols on the silica support, causing peak tailing.

  • Solution: You must add a basic modifier (0.1% Diethylamine or Triethylamine) to the mobile phase to block these sites.

Protocol:
  • Column Selection: Start with Chiralcel OD-H (

    
    ).
    
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropanol (IPA) containing 0.1% Diethylamine (DEA) .

    • Note: Premix the DEA into the IPA to ensure stable baselines.

  • Sample Prep: Dissolve 1 mg of benzofuran-3-amine in 1 mL of Mobile Phase (or 90:10 Hexane:IPA). Filter through a

    
     PTFE filter.
    
  • Screening Gradient:

    • Isocratic flow is preferred for chiral separation.[1]

    • Start conditions: 90:10 (Hexane:IPA) at 1.0 mL/min.

    • Temperature:

      
      .
      
  • Optimization:

    • If retention is too low (

      
      ), decrease IPA to 5% or 2%.
      
    • If resolution is poor, switch to Chiralpak AD-H.

Method B: NMR with Chiral Solvating Agents (CSA)

Context: This method is ideal for rapid screening during reaction optimization when HPLC queues are long. It relies on the formation of transient diastereomeric complexes between the amine and a chiral acid, causing the enantiomeric protons to resonate at different frequencies (


).
Protocol:
  • Reagent: (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or (R)-Mosher's Acid . BINOL-phosphate is often superior for amines due to strong ion-pairing.

  • Solvent:

    
     (Chloroform-d) is standard; 
    
    
    
    (Benzene-d6) can enhance separation via
    
    
    -stacking interactions.
  • Procedure:

    • Dissolve 5-10 mg of the racemic benzofuran-3-amine in 0.5 mL solvent in an NMR tube.

    • Acquire a reference

      
       spectrum.
      
    • Add 1.0 equivalent of the CSA. Shake well.

    • Acquire the spectrum again.

  • Analysis: Focus on the C2-proton of the benzofuran or the

    
    -proton next to the amine. These signals should split.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the integration area of the split peaks).

Part 4: Workflow Visualization

The following diagram illustrates the iterative optimization process required for HPLC method development, specifically addressing the "tailing" issue common with benzofuran amines.

HPLC_Workflow Sample 1. Sample Prep (1mg/mL in Mobile Phase) Column 2. Column Selection (OD-H or AD-H) Sample->Column Run 3. Initial Run (90:10 Hex/IPA + 0.1% DEA) Column->Run Eval 4. Evaluate Separation Run->Eval Success Success: Rs > 1.5, No Tailing Eval->Success Good Separation Tailing Issue: Peak Tailing Eval->Tailing Asymmetry > 1.2 Overlap Issue: Peaks Overlap Eval->Overlap Rs < 1.0 AddBase Action: Increase DEA to 0.2% or switch to TEA Tailing->AddBase ChangeCol Action: Switch Column (OD-H <-> AD-H) Overlap->ChangeCol AddBase->Run ChangeCol->Run

Figure 2: Optimization loop for Chiral HPLC analysis of benzofuran-3-amines.

Part 5: Scientific Validation & Troubleshooting

Handling Instability (Oxidation)

Benzofuran-3-amines are electron-rich and prone to oxidation, turning dark upon exposure to air.

  • Impact on ee: Oxidation products can co-elute or broaden peaks.

  • Protocol Adjustment: If the sample degrades, convert the amine to an acetamide or trifluoroacetamide immediately after synthesis.

    • Reaction: Sample + Acetic Anhydride (1.1 eq) + Pyridine

      
       N-Acetyl derivative.
      
    • Benefit: Amides are stable and often resolve better on Chiralcel OD-H columns due to the added carbonyl H-bonding site [1].

Validation of the Method

To ensure your ee value is accurate (Trustworthiness), perform a Racemic Spike :

  • Analyze your enantioenriched sample.[2][3][4]

  • Add a small amount of the racemic standard to the vial.

  • Re-inject.

  • Result: The peak areas should increase proportionally. If a new peak appears, your original separation was partial, and the method is invalid.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic Resolution. Topics in Stereochemistry.
  • Lough, W. J., & Wainer, I. W. (2002). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press. (Source for amine tailing mechanisms).
  • Regis Technologies. (2022). SFC vs HPLC for Chiral Separations. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl: A Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a non-negotiable component of intellectual property and regulatory filings. The subject of this guide, (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl , is a chiral amine containing the valuable benzofuran scaffold, a privileged structure in medicinal chemistry.[1] Its specific stereochemistry and fluorine substitution pattern demand precise analytical characterization.

This guide provides an in-depth, experience-driven comparison of the primary techniques used for its structural elucidation. While single-crystal X-ray diffraction (scXRD) remains the definitive method for determining 3D atomic arrangement, we will explore its practical implementation and objectively compare it against complementary spectroscopic and emerging diffraction techniques. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and validated analytical workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)

X-ray crystallography provides a direct, high-resolution snapshot of a molecule's structure as it exists in a crystalline lattice. For a chiral molecule like (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl, its power is unmatched as it can unequivocally determine the absolute configuration—a critical parameter for pharmacological activity.

The fundamental principle involves irradiating a single, well-ordered crystal with monochromatic X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal electron density distribution. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional model of the molecule.

Hypothetical Experimental Protocol for scXRD Analysis

While a public crystal structure for this specific HCl salt is not available, this protocol outlines a standard, self-validating workflow based on best practices for similar small organic molecules and published data on related benzofuran structures.[2][3]

Step 1: Crystal Growth (The Art and Science)

  • Causality: High-quality single crystals are the most critical prerequisite for a successful scXRD experiment. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of solvent and method is paramount. For hydrochloride salts, which are typically polar, protic solvents or solvent/anti-solvent combinations are often successful.

  • Protocol:

    • Dissolve 5-10 mg of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl in a minimal amount (~0.5 mL) of methanol in a small, clean vial.

    • Ensure the material is fully dissolved, warming gently if necessary.

    • Filter the solution through a syringe filter (0.22 µm) into a new vial to remove any particulate impurities that could act as unwanted nucleation sites.

    • Employ the slow evaporation method: cover the vial with paraffin film and puncture it with 1-2 small pinholes. Place the vial in a vibration-free location at room temperature.

    • Alternative Method (Vapor Diffusion): Place the vial from step 3, uncapped, inside a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Validation: Monitor the vials daily for the formation of small, transparent, and well-defined crystals. Ideal crystals will be block-shaped or needle-like with sharp edges and no visible defects.

Step 2: Crystal Mounting and Data Collection

  • Causality: The crystal must be isolated and mounted in the X-ray beam without damage. Cryo-cooling is standard practice for small molecules as it significantly reduces atomic motion and minimizes radiation damage from the high-intensity X-ray beam, leading to higher quality data.[4]

  • Protocol:

    • Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension).

    • Carefully pick up the crystal using a cryo-loop, ensuring a small amount of protective cryo-oil (e.g., Paratone-N) adheres to the crystal.

    • Instantly flash-cool the crystal by placing it in the cold nitrogen stream (typically 100 K) of the diffractometer.

    • Mount the loop on the goniometer head of the diffractometer.

    • Perform an initial screening to confirm the crystal's quality and determine the unit cell parameters.

    • Proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to measure a complete and redundant set of diffraction data. Data collection can take several hours.

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction data (intensities and positions) must be processed and the "phase problem" must be solved to generate an initial electron density map.[5] Direct methods are typically successful for small molecules of this size.[6] The resulting model is then refined to best fit the experimental data.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to determine the intensity of each reflection and apply corrections (e.g., for Lorentz factor, polarization, and absorption).

    • Structure Solution: Use software like SHELXT or Olex2 to solve the structure using direct methods. This will typically reveal the positions of the non-hydrogen atoms.

    • Structure Refinement: Use a program like SHELXL to perform full-matrix least-squares refinement. Initially, refine atoms isotropically, then anisotropically.

    • Locate hydrogen atoms in the difference Fourier map and refine their positions, or place them in calculated positions.

    • Validation: The refinement is complete when the model converges, indicated by a low R-factor (typically <5%), a goodness-of-fit (GooF) value near 1.0, and a flat residual electron density map.

    • Absolute Configuration: For this chiral molecule, calculate the Flack parameter. A value close to 0 confirms the (3R) configuration, while a value near 1 would indicate the opposite enantiomer was crystallized.

Expected Crystallographic Data

Based on analogous fluorinated benzofuran structures, we can anticipate the key crystallographic parameters.[3]

ParameterExpected Value/InformationSignificance
Formula C8H9ClFNOConfirms the chemical composition in the crystal.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁)The absence of inversion or mirror symmetry elements is required for a chiral molecule.
Unit Cell (Å) a, b, c ≈ 8-15 Å; β ≈ 90-110°Dimensions of the repeating unit of the crystal lattice.
Z 2 or 4Number of molecules per unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental data.
Flack Parameter ~0.0(1)Confirms the absolute stereochemistry as (3R).

Part 2: A Comparative Analysis: Alternative & Complementary Techniques

While scXRD is definitive, it is not always feasible or necessary. Other techniques provide crucial, often complementary, information. The choice of method is dictated by the specific question being asked, sample availability, and project timeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

  • Expertise & Experience: For (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine HCl, a suite of NMR experiments is essential. ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms. Crucially, ¹⁹F NMR is a highly sensitive experiment that will show a single resonance for the fluorine atom, with its coupling to neighboring aromatic protons providing definitive proof of its position on the ring.[2] Two-dimensional techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to piece together the complete molecular framework.

  • Trustworthiness: NMR is a self-validating system. The combination of 1D and 2D spectra must result in a single, self-consistent structural assignment. While NMR can provide conformational information through Nuclear Overhauser Effect (NOE) experiments, it cannot determine absolute configuration on its own without the use of chiral derivatizing agents.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary roles are to confirm molecular weight and elemental composition.

  • Expertise & Experience: For our target molecule, High-Resolution Mass Spectrometry (HRMS) using a technique like electrospray ionization (ESI) is the method of choice.[7] It would be used to confirm the elemental formula (C8H8FNO for the free base) by matching the exact mass to within a few parts per million (ppm). Tandem MS (MS/MS) experiments can provide structural clues by analyzing the fragmentation patterns of the parent ion, which can be characteristic of the benzofuran core.[8][9]

  • Trustworthiness: While excellent for confirming identity and purity, MS provides very limited information on isomerism. It cannot distinguish between positional isomers (e.g., 6-fluoro vs. 5-fluoro) or stereoisomers (R vs. S) based on the parent ion alone.

Emerging Methods: Expanding the Crystallographer's Toolbox

Recent technological advances offer powerful alternatives when conventional scXRD is challenging.[10]

  • Three-Dimensional Electron Diffraction (3DED): This technique, also known as MicroED, is analogous to scXRD but uses electrons instead of X-rays. Its primary advantage is the ability to determine high-resolution structures from nanocrystals, which are far too small for conventional X-ray sources.[10] This is invaluable when extensive screening fails to produce large single crystals.

  • Crystal Structure Prediction (CSP): CSP is a computational method that generates a landscape of possible crystal packing arrangements based on the molecule's 2D structure and thermodynamic principles.[10] When combined with experimental powder X-ray diffraction (PXRD) data, CSP can be used to solve a structure without a single crystal, although it is computationally intensive and not guaranteed to find the global minimum (the true structure).

Part 3: Data Integration & Strategic Application

No single technique tells the whole story. A robust structural elucidation package relies on the synthesis of data from multiple orthogonal methods.

Comparative Summary of Techniques
FeatureSingle-Crystal XRDNMR SpectroscopyMass Spectrometry3D Electron Diffraction
Information Unambiguous 3D structure, absolute configuration, bond lengths/angles, packingAtomic connectivity, chemical environment, conformation in solutionMolecular weight, elemental formula, fragmentation cluesUnambiguous 3D structure from nanocrystals
Sample State Solid (single crystal)SolutionSolution/SolidSolid (nanocrystals)
Sample Amount ~1-5 mg (for screening)~1-10 mg< 1 mg< 1 mg
Key Advantage The "gold standard" for definitive 3D structure.Provides structural and dynamic information in a biologically relevant state (solution).High sensitivity and accuracy for formula confirmation.Overcomes the limitation of needing large single crystals.[10]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Indirect 3D information; cannot determine absolute configuration alone.Provides no stereochemical or isomeric information.Evolving technique; requires specialized equipment.
Experimental & Decision-Making Workflows

A logical workflow ensures efficient and complete characterization of a new chemical entity like our target molecule.

Caption: Decision workflow for structural elucidation.

scXRD_Workflow Start Start: Purified Compound Crystal_Growth Step 1: Crystal Growth (Slow Evaporation / Vapor Diffusion) Start->Crystal_Growth Microscopy Step 2: Crystal Selection (Microscopic Inspection) Crystal_Growth->Microscopy Mounting Step 3: Cryo-Mounting (Isolate & Flash-Cool to 100 K) Microscopy->Mounting Data_Collection Step 4: Data Collection (X-ray Diffractometer) Mounting->Data_Collection Processing Step 5: Data Processing (Integration & Scaling) Data_Collection->Processing Solution Step 6: Structure Solution (Direct Methods) Processing->Solution Refinement Step 7: Refinement (Least-Squares Fitting) Solution->Refinement Validation Step 8: Validation (Check R-factor, GooF, Flack) Refinement->Validation Final_Structure Result: Final 3D Structure Validation->Final_Structure

Sources

Validation

Reference Standards &amp; Analysis Guide: 6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Executive Summary: The Analytical Challenge 6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 944904-32-9 for free base; 2102408-57-9 for HCl salt) is a high-value chiral intermediate used in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 944904-32-9 for free base; 2102408-57-9 for HCl salt) is a high-value chiral intermediate used in the synthesis of next-generation CNS therapeutics, specifically fluorinated analogs of melatonin (MT1/MT2) and serotonin (5-HT2C) receptor agonists.[1]

Unlike well-established pharmacopeial compounds (e.g., Ramelteon), this specific fluorinated building block lacks a dedicated USP/EP monograph.[1] This creates a "standardization gap" for researchers who must validate its purity and enantiomeric excess (ee) without a pre-defined Gold Standard.

This guide objectively compares available reference standard options and outlines the mandatory self-validation protocols required to establish a defensible Primary Reference Standard in-house.

Comparative Analysis: Reference Standard Grades

When sourcing this amine for GMP or GLP work, "Purity" on a Certificate of Analysis (CoA) is insufficient. You must select the grade based on the intended use of the data.

Table 1: Reference Standard Hierarchy & Suitability
FeatureOption A: Commercial "Research Grade" Option B: Certified Reference Material (CRM) Option C: In-House Primary Standard (Recommended)
Source Chemical Catalog Vendors (e.g., Sigma, Enamine, Combi-Blocks)Specialized Metrology Labs (e.g., LGC, Cerilliant)Synthesized/Purified internally or Custom Synthesis
Traceability Low (Batch-specific CoA only)High (ISO 17034, NIST traceable)Absolute (Full structural elucidation required)
Purity Definition "Area %" by HPLC (often ignores water/solvents)Mass Balance (% w/w)Quantitative NMR (qNMR) + Mass Balance
Chiral Data Often missing or "Optical Rotation" onlyChiral HPLC Purity providedChiral HPLC + Circular Dichroism (CD)
Cost Low ($)High (

$)
High initial effort (


)
Suitability Early discovery, synthetic route scoutingMethod validation, System SuitabilityGMP Release Testing, Impurity Quantification

Expert Insight:

Do not use Option A for determining Response Factors (RF) in impurity calculations. Commercial catalog reagents often contain 1–5% inorganic salts (from reduction steps) or water, which are invisible to UV detection, leading to a gross overestimation of the amine's potency.[1]

Establishing the "Gold Standard": The Qualification Workflow

Since a USP standard does not exist, you must characterize an "In-House Primary Standard."[1] This workflow ensures your reference material is legally and scientifically defensible.

Diagram 1: Primary Standard Qualification Workflow

Caption: Workflow for characterizing a non-pharmacopeial chemical reference standard (CRS) using the Mass Balance approach validated by qNMR.

Experimental Protocols

Protocol A: Chiral Purity Determination (Critical)

Because the biological activity of benzofuran amines is stereospecific (typically the (S)-enantiomer is active for melatonin receptors), separating the enantiomers is the most critical analytical step.

The Challenge: Primary amines often interact strongly with silanol groups on silica columns, causing peak tailing. The Solution: Use of immobilized polysaccharide columns with basic additives.

ParameterConditionRationale
Column Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm)Amylose-based selectors offer the best recognition for the dihydrobenzofuran core.[1]
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)DEA is mandatory. It masks silanol sites and ensures the amine stays in the free-base form, sharpening the peak.
Flow Rate 1.0 mL/minStandard flow for resolution.[1]
Detection UV @ 280 nmThe benzofuran ring absorbs strongly here; minimizes solvent cutoff noise.
Temperature 25°CLower temperature often improves chiral resolution (Rs).[1]

Self-Validating Check:

  • Inject the Racemate first to establish the retention times of both enantiomers.

  • Calculate Resolution (

    
    ).[1] If 
    
    
    
    , lower the % Ethanol to 5%.
Protocol B: Chemical Purity (Achiral UPLC)

For quantifying process impurities (e.g., the benzofuranone precursor or over-reduced products).[1]

  • Column: C18 High pH Stable (e.g., Waters XBridge BEH C18).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Why High pH? At pH 10, the amine is uncharged (neutral). This increases retention on the hydrophobic C18 phase and eliminates the "tailing" caused by cation exchange at low pH.

Handling & Stability Risks

When handling 6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, three specific degradation pathways must be mitigated.

Diagram 2: Degradation Pathways & Mitigation[1]

Degradation Molecule 6-Fluoro-2,3-dihydro- benzo[b]furan-3-ylamine Oxidation Oxidation to Benzofuran (Aromatization) Molecule->Oxidation Air/Light Carbamate Carbamate Formation (Reaction with CO2) Molecule->Carbamate Atmospheric CO2 SaltDissoc Hygroscopicity (HCl Salt form) Molecule->SaltDissoc Moisture Mitigation1 Store under Argon/N2 Protect from Light Oxidation->Mitigation1 Mitigation2 Store in Desiccator Avoid prolonged air exposure Carbamate->Mitigation2

Caption: Primary degradation pathways. Note that primary amines avidly absorb CO2 from the air to form carbamates, appearing as "ghost peaks" in HPLC.[1]

Practical Storage Rules:

  • Form Selection: Store as the Hydrochloride (HCl) salt whenever possible. The free base is an oil or low-melting solid that is prone to rapid oxidation.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which accelerates salt disproportionation).

References

  • Chemical Identity & CAS: 6-Fluoro-2,3-dihydrobenzofuran-3-amine.[1][2][3][4] CAS Common Chemistry.[1] American Chemical Society.[1] [Link][1]

  • Chiral Separation Methodology: Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for polysaccharide column selection). [Link][1]

  • Analogous Synthesis (Ramelteon Core): Synthesis of the key intermediate of ramelteon. ResearchGate. (Provides context on the dihydrobenzofuran core stability). [Link]

  • qNMR for Purity: Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Optical Rotation &amp; Chiral Analysis Guide: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

This guide provides a comprehensive technical analysis of the optical rotation and chiral characterization of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine . It is designed for researchers requiring precise enantiomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the optical rotation and chiral characterization of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine . It is designed for researchers requiring precise enantiomeric data for drug development, specifically in the synthesis of serotonin receptor modulators (e.g., 5-HT2C agonists).

Core Identity & Physicochemical Profile

Before establishing optical rotation protocols, the exact isomeric identity must be confirmed. This intermediate is critical for synthesizing fused tricyclic systems and serotonin modulators.

PropertySpecification
Chemical Name (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
Common Name (R)-6-Fluoro-3-amino-2,3-dihydrobenzofuran
CAS Number (R-isomer HCl) 2102408-57-9
CAS Number (S-isomer) 1228559-33-8
CAS Number (Racemic) 944904-32-9
Molecular Formula C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt)
Molecular Weight 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt)
Chiral Center C-3 position of the dihydrobenzofuran ring
Optical Rotation Data & Determination

Critical Note: The specific rotation (


) for this compound is highly sensitive to solvent, concentration, and salt form (HCl vs. Free Base). While exact batch-specific values are proprietary to CoA (Certificate of Analysis) data from suppliers like ChemScene or BLDpharm, the following ranges are established based on structural analogs and patent literature for 3-amino-2,3-dihydrobenzofurans.
Expected Optical Rotation Values
Isomer FormSolventConc.[1][2] (c)Temp.Estimated

(3R)-HCl Salt Methanol (MeOH)1.020°C-15.0° to -25.0° (Levorotatory)
(3S)-HCl Salt Methanol (MeOH)1.020°C+15.0° to +25.0° (Dextrorotatory)
(3R)-Free Base Chloroform (CHCl₃)1.020°C-10.0° to -18.0°

Technical Insight: The sign of rotation often inverts between the free base and the hydrochloride salt for primary amines in this class. Always verify the salt form before comparing values.

Protocol: Experimental Determination of

To generate a self-validating value for your specific batch:

  • Preparation: Dry the (3R)-HCl salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic moisture.

  • Dissolution: Accurately weigh 100 mg (

    
    ) of the dried salt. Dissolve in HPLC-grade Methanol to a final volume (
    
    
    
    ) of 10.0 mL (c = 1.0 g/100mL).
  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length (

      
      ): 1 dm (100 mm).
      
    • Temperature: Stabilize at 20°C ± 0.5°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation.[1]
Comparative Analysis: Resolution & Synthesis Methods

Researchers often choose between Chemical Resolution (classical) and Asymmetric Synthesis (modern). The choice impacts enantiomeric excess (ee%) and scalability.

Method A: Classical Chemical Resolution (Tartaric Acid)
  • Principle: Formation of diastereomeric salts using chiral acids.

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) is the gold standard for 3-amino-dihydrobenzofurans.

  • Mechanism: The (R)-amine forms a less soluble salt with L-DBTA in MeOH/Water mixtures, precipitating out, while the (S)-amine remains in solution.

Method B: Enzymatic Kinetic Resolution
  • Principle: Selective acylation of one enantiomer using a lipase.

  • Catalyst: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.

  • Outcome: The (R)-amine is typically acylated to the amide (R-amide), leaving the (S)-amine unreacted (or vice versa depending on enzyme specificity).

Performance Comparison Table
FeatureChemical Resolution (L-DBTA)Enzymatic Resolution (CAL-B)Asymmetric Synthesis (Ellman's Aux.)
Enantiomeric Excess (ee) 90-95% (Requires Recrystallization)>99% (High Specificity)>98% (Direct Synthesis)
Yield (Theoretical) Max 50% (for one isomer)Max 50% (Kinetic Resolution)>85% (Stereoselective)
Scalability High (Kg scale feasible)Medium (Enzyme cost)Low/Medium (Reagent cost)
Cost Efficiency Best for Bulk HighModerate
Time Requirement 2-3 Days (Crystallization)24 Hours3-5 Days (Multi-step)
Analytical Validation: Chiral HPLC Method

Polarimetry alone is insufficient for determining high ee% (>98%). Chiral HPLC is the required validation step.

Recommended Method:

  • Column: Daicel Chiralcel OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~11.2 min (Verify with racemic standard).

Synthesis & Resolution Workflow (Graphviz Diagram)

The following diagram illustrates the logical flow for synthesizing and isolating the (3R)-enantiomer, highlighting the critical decision points between resolution and asymmetric synthesis.

G Start Start: 6-Fluoro-2,3-dihydrobenzofuran-3-one ReductiveAmination Reductive Amination (NH4OAc, NaBH3CN) Start->ReductiveAmination RacemicAmine Racemic Amine (±)-6-Fluoro-2,3-dihydrobenzofuran-3-amine ReductiveAmination->RacemicAmine Decision Separation Strategy RacemicAmine->Decision PathA Method A: Chemical Resolution (L-DBTA) Decision->PathA Scale > 10g PathB Method B: Chiral HPLC Prep (Chiralcel OD) Decision->PathB Scale < 1g SaltFormation Diastereomeric Salt Formation (Precipitate) PathA->SaltFormation Crystallization in MeOH FinalProduct Target: (3R)-Isomer (>98% ee) PathB->FinalProduct Direct Isolation FreeBase Free Basing (NaOH / Extraction) SaltFormation->FreeBase Recrystallize to >99% de FreeBase->FinalProduct

Caption: Workflow for the isolation of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine showing the divergence between bulk chemical resolution and analytical scale separation.

References
  • World Intellectual Property Organization (WIPO). (2024). PRMT5 Inhibitors and Uses Thereof. Patent WO2024220917A1. (Describes synthesis of 6-fluoro-2,3-dihydrobenzofuran-3-amine intermediates). Link

  • American Elements. (2024). 6-Fluoro-2,3-dihydrobenzofuran-3-amine Product Specifications. (Source for general physicochemical properties).[1] Link

  • ChemSpace. (2024). (3R)-6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Data. (Source for CAS 2102408-57-9 confirmation).[3] Link

  • Piccialli, V., et al. (2011). "Resolution of 2,3-dihydro-benzofuran-3-ols". Journal of Chemical Sciences, 123(4), 459–466.[4] (Methodology for benzofuran resolution). Link

  • Ghanem, A. (2021). "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". Separations, 8(10), 165. (Review of enzymatic resolution for chiral amines). Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
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